3-Methyl-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17041. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAYEWBTLKOEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209973 | |
| Record name | 4-Nitro-m-toluidine | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-05-2 | |
| Record name | 3-Methyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitro-m-toluidine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 611-05-2 | |
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| Record name | 4-Nitro-m-toluidine | |
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| Record name | 4-nitro-m-toluidine | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-4-nitroaniline: CAS Number, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-4-nitroaniline, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and outlines its primary applications, with a focus on its role in the development of dyes and pharmaceuticals.
Introduction
This compound, also known as 4-nitro-m-toluidine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a methyl group and a nitro group on an aniline (B41778) backbone, provides a unique combination of reactivity and functionality. This makes it a valuable precursor for the production of a wide range of commercially significant molecules, including azo dyes, pigments, and pharmaceutical intermediates. This guide aims to provide researchers and professionals in the chemical and pharmaceutical industries with a detailed resource on the properties and practical applications of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 611-05-2 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][3] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Off-white to yellow or brown crystalline powder/solid.[1] | [1] |
| Melting Point | 131-141 °C | [1] |
| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and tetrahydrofuran.[2][4] Insoluble in water.[5] | [2][4][5] |
| pKa | 1.12 ± 0.10 (Predicted) | [4] |
| Synonyms | 5-Amino-2-nitrotoluene, 4-Nitro-m-toluidine, 3-Amino-6-nitrotoluene.[1] | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in the preparation of azo dyes.
Synthesis of this compound from 3-Methyl-4-nitrobenzamide (B1581358)
This protocol describes a general procedure for the synthesis of this compound via the Hofmann rearrangement of 3-methyl-4-nitrobenzamide.
Materials:
-
3-Methyl-4-nitrobenzamide
-
Methanol
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-methyl-4-nitrobenzamide (e.g., 40 g, 222 mmol) in a 1:1 (v/v) mixture of methanol and water (400 mL) in a suitable reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydroxide (35.6 g, 888 mmol) to the solution and stir for 30 minutes.
-
Slowly add sodium hypochlorite solution (380 g, 556 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature (20 °C) and continue stirring for 18 hours.
-
Increase the temperature to 35 °C and stir for an additional hour, then heat to 75 °C and stir for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 6.0 with hydrochloric acid, which will cause a brown precipitate to form.
-
Collect the precipitate by filtration and wash it twice with 200 mL of water to obtain this compound.[5]
References
An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4-nitroaniline (CAS No: 611-05-2). The information is curated for professionals in research and development, with a focus on data presentation, experimental reproducibility, and logical workflows.
Core Physicochemical Properties
This compound, also known as 4-nitro-m-toluidine, is an organic compound with applications as an intermediate in the synthesis of azo dyes and potentially in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a methyl group and a nitro group on an aniline (B41778) frame, dictates its reactivity and physical characteristics.
The fundamental physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 611-05-2 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Amino-6-nitrotoluene, 5-Amino-2-nitrotoluene, 4-Nitro-m-toluidine | [1][3] |
| Appearance | Off-white crystalline powder; Yellow to pale green crystals or powder; Brown Crystalline Solid | [1][2][3] |
| Melting Point | 131.0 - 141 °C | [1][2][3] |
| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [3] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [3] |
The acidity and solubility of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Method | Reference(s) |
| pKa | 1.12 ± 0.10 (Predicted) | Computational | [3] |
| Solubility | Soluble in Methanol (B129727) | Experimental | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity assessment.
| Technique | Solvent/Medium | Key Features | Reference(s) |
| ¹H NMR | DMSO-d₆ | Spectral data available, providing information on the proton environments in the molecule. | [4] |
| ¹³C NMR | CDCl₃ | Spectral data available, indicating the chemical shifts of the carbon atoms within the aromatic ring and the methyl group. | [5] |
| Infrared (IR) Spectroscopy | KBr disc/nujol mull | The spectrum would show characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, and N-O stretching of the nitro group. | [5] |
| UV-Vis Spectroscopy | - | Spectral data is available, which is useful for quantitative analysis and studying electronic transitions. | [4] |
Experimental Protocols
The following sections detail generalized protocols for determining the key physicochemical properties of this compound.
A representative synthesis involves the nitration of a protected aniline derivative followed by deprotection. A general procedure, adapted from the synthesis of similar nitroaniline compounds, is as follows:
-
Protection of the Amine Group: React 3-methylaniline (m-toluidine) with acetic anhydride (B1165640) to form N-acetyl-3-methylaniline. This step protects the amino group from oxidation during nitration.
-
Nitration: Dissolve the N-acetyl-3-methylaniline in a mixture of concentrated sulfuric acid and glacial acetic acid. Cool the mixture in an ice bath. Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature (e.g., below 10 °C).[6] The nitro group is directed to the para position relative to the activating amino group.
-
Hydrolysis (Deprotection): After the nitration is complete, pour the reaction mixture over ice to precipitate the N-acetyl-3-methyl-4-nitroaniline.[6] Collect the solid and reflux it with an aqueous solution of a strong base (like KOH) or acid to hydrolyze the acetyl group, yielding this compound.[6]
-
Purification: The crude product is then purified by recrystallization, typically from a solvent like ethanol, to obtain the final product.[7]
The melting point is a crucial indicator of purity.[8]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.[9][11]
-
Heating: The sample is heated slowly, at a rate of about 1-2 °C per minute near the expected melting point.[11]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.[8][11] A sharp melting range (typically 0.5-1.0°C) indicates a pure compound.[11]
A qualitative and semi-quantitative assessment of solubility can be performed as follows.
-
Solvent Selection: A range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., diethyl ether, hexane) should be tested.
-
Procedure: Add a small, pre-weighed amount of this compound (e.g., 25 mg) to a test tube. Add a measured volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[12]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under the tested conditions.
-
Quantitative Measurement (Shake-Flask Method): For quantitative solubility, an excess of the solid is added to a known volume of the solvent in a sealed flask.[13] The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[13][14]
Potentiometric titration is a common method for determining the pKa of a substance.[15]
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if needed) to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[16]
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[16]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[15][16]
UV-Vis spectroscopy is used to study the electronic transitions within a molecule.[17]
-
Instrument Preparation: Turn on the UV-Vis spectrometer and allow the lamps to warm up and stabilize.[17]
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 to 1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrometer and record a baseline spectrum.[17][18]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer.[17]
-
Data Acquisition: Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).[19] The resulting spectrum will show absorbance peaks at specific wavelengths (λmax), which are characteristic of the compound's electronic structure.
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[20]
-
Sample Preparation (Solid): For a solid sample, it can be prepared as a KBr pellet or a Nujol mull. For a KBr pellet, a small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. For a Nujol mull, the solid is ground with a drop of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[21]
-
Data Acquisition: The prepared sample is placed in the sample holder of an IR spectrometer.
-
Spectrum Analysis: The instrument passes infrared radiation through the sample and records the frequencies at which absorption occurs. The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[22]
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.[23]
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H NMR) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[24] Ensure the solid is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument then locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[24]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.[24]
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C) is run. This involves applying radio-frequency pulses and detecting the resulting signals from the nuclei.
-
Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).[23]
Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound(611-05-2) 13C NMR [m.chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 20. amherst.edu [amherst.edu]
- 21. webassign.net [webassign.net]
- 22. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 23. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
3-Methyl-4-nitroaniline structural formula and isomers
An In-depth Technical Guide to 3-Methyl-4-nitroaniline: Structural Formula and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] This document details its structural formula, explores its various isomers, presents key quantitative data in a structured format, and provides an illustrative experimental protocol.
This compound: Core Compound Profile
Structural Formula:
This compound, also known as 4-nitro-m-toluidine or 5-amino-2-nitrotoluene, is an aromatic amine.[1][2] Its structure consists of a benzene (B151609) ring substituted with a methyl group, an amino group, and a nitro group. The molecular formula is C₇H₈N₂O₂.[1][3]
Chemical Structure:
Key Properties:
-
Melting Point: 136-141 °C[1]
-
Applications: It serves as a crucial intermediate in the production of azo dyes and has applications in pharmaceutical development and analytical chemistry.[1]
Isomers of Methyl-nitroaniline
The molecular formula C₇H₈N₂O₂ encompasses several structural isomers. These isomers differ in the substitution pattern of the methyl, amino, and nitro groups on the benzene ring, or involve methylation of the amino group. The primary isomers are detailed below.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and its common isomers for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 611-05-2 | C₇H₈N₂O₂ | 152.15 | 136-141[1] | 330.0 (Predicted)[2] |
| 2-Methyl-3-nitroaniline | 603-83-8 | C₇H₈N₂O₂ | 152.15 | 96-98 | 305.0 (at 760 mmHg) |
| 4-Methyl-2-nitroaniline | 89-62-3 | C₇H₈N₂O₂ | 152.15 | 114-117 | 295.0 |
| 4-Methyl-3-nitroaniline | 119-32-4 | C₇H₈N₂O₂ | 152.15 | 77.5[5] | 300.0 (Predicted) |
| 2-Methyl-5-nitroaniline | 99-55-8 | C₇H₈N₂O₂ | 152.15 | 107-109 | 278.0 |
| N-Methyl-2-nitroaniline | 612-28-2 | C₇H₈N₂O₂ | 152.15 | 36-38 | 267.0 |
| N-Methyl-3-nitroaniline | 619-27-2 | C₇H₈N₂O₂ | 152.15 | 65-67 | 155.0 (at 10 mmHg) |
| N-Methyl-4-nitroaniline | 100-15-2 | C₇H₈N₂O₂ | 152.15 | 149-151 | 290.0 |
Experimental Protocols
Synthesis of 4-Methyl-3-nitroaniline
This protocol details the nitration of p-toluidine (B81030) to synthesize 4-methyl-3-nitroaniline.[5]
Materials:
-
p-Toluidine (10 g)
-
Concentrated Sulfuric Acid (230 g total)
-
Concentrated Nitric Acid (7.5 g, d=1.48 g/ml)
-
Ice
-
Solid Sodium Carbonate
-
Ethanol
Procedure:
-
Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask suitable for cooling.
-
Cool the solution in a freezing mixture to just below 0 °C.
-
Prepare a nitrating mixture by combining 7.5 g of nitric acid with 30 g of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the well-stirred p-toluidine solution, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the mixture to stand for a short period.
-
Pour the reaction mixture into 500 ml of ice-cold water, adding more ice as necessary to keep the temperature below 25 °C.
-
Filter the solution to remove any impurities.
-
Dilute the filtrate to three times its original volume and neutralize it with solid sodium carbonate, keeping the temperature as low as possible.
-
Collect the resulting precipitate by filtration.
-
Press the precipitate dry and recrystallize from ethanol.
Expected Yield: 65-70% of yellow monoclinic needles.[5]
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and its various isomers based on the substitution pattern on the aniline (B41778) core structure.
Caption: Isomeric relationship of methyl-nitroanilines.
References
Spectroscopic Profile of 3-Methyl-4-nitroaniline: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for 3-Methyl-4-nitroaniline (CAS No. 611-05-2), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.
Physicochemical Properties
This compound is a brown crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 131-137 °C |
| Boiling Point | 330 °C at 760 mmHg[1] |
| Appearance | Brown crystalline solid[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectral Data
| Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration, Assignment) |
| DMSO-d₆ | 400 MHz | 7.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.09 (d, J = 8.3 Hz, 1H, Ar-H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 5.55 (s, 2H, -NH₂), 2.31 (s, 3H, -CH₃)[1] |
| CDCl₃ | 400 MHz | 8.02 (d, J = 8.7 Hz, 1H, H-5), 6.71 (s, 1H, H-2), 6.50 (d, J = 8.7 Hz, 1H, H-6), 4.25 (s, 2H, -NH₂), 2.63 (s, 3H, -CH₃)[2] |
¹³C NMR Spectral Data
| Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm (Assignment) |
| DMSO-d₆ | 100 MHz | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[1] |
| CDCl₃ | 100 MHz | 151.4 (C-1), 139.8 (C-4), 137.9 (C-3), 128.3 (C-5), 116.9 (C-2), 111.9 (C-6), 22.2 (-CH₃)[2] |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides key information about its functional groups. The spectrum is typically obtained using the KBr pellet method.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching vibrations of the primary amine |
| ~1580-1500 | N-O asymmetric stretching vibration of the nitro group |
| ~1350-1300 | N-O symmetric stretching vibration of the nitro group |
| ~1620-1550 | C=C aromatic ring stretching vibrations |
| ~3000-2850 | C-H stretching vibrations of the methyl group and aromatic ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of nitroanilines is characterized by a strong absorption band in the UV or visible region, arising from π → π* electronic transitions. For 3-nitroaniline, a structurally similar compound, the absorption maximum (λmax) is observed at approximately 375 nm in aqueous solutions. The exact λmax for this compound may vary depending on the solvent used.
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sufficient amount of this compound is dissolved in the deuterated solvent (DMSO-d₆ or CDCl₃) to achieve an appropriate concentration for NMR analysis. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][2] For ¹H NMR, the chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, the solvent peak is also used as a reference.
FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded for baseline correction.
UV-Vis Spectroscopy
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). This stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).
Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm. The pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Chemical Structure and Atom Labeling for NMR
The following diagram shows the chemical structure of this compound with atom numbering for NMR spectral assignment.
Caption: Chemical structure of this compound with atom numbering.
References
3-Methyl-4-nitroaniline material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of the material safety data, chemical and physical properties, synthesis, and toxicological profile of 3-Methyl-4-nitroaniline (CAS No. 611-05-2). The information is intended for researchers, scientists, and professionals in drug development and other fields utilizing this chemical intermediate.
Chemical and Physical Properties
This compound, also known as 4-nitro-m-toluidine or 5-amino-2-nitrotoluene, is a crystalline solid that ranges in color from yellow to brown.[1][2] It is a key intermediate in the synthesis of azo dyes and pigments and is also used in the production of pharmaceuticals and agrochemicals.[1][3]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Melting Point | 136-137 °C | [4] |
| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [4] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.12 ± 0.10 (Predicted) | [4] |
| Solubility in Water | Slightly soluble | [5] |
| Solubility in Organic Solvents | Soluble in Methanol | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Description | Reference(s) |
| ¹H NMR | Spectra available in CDCl₃. | [6] |
| ¹³C NMR | Spectra available in CDCl₃. | [7] |
| IR | Spectra available. | [5] |
| Mass Spectrometry | Mass spectral data is available. | [5] |
Synthesis of this compound
Experimental Protocol: Synthesis via Nitration of Aceto-m-toluidide
This two-step procedure involves the protection of the amino group of m-toluidine (B57737) by acetylation, followed by nitration and subsequent deprotection.
Step 1: Acetylation of m-Toluidine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution while stirring. An exothermic reaction may occur; maintain the temperature below 60°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of cold water with stirring to precipitate the aceto-m-toluidide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure aceto-m-toluidide.
Step 2: Nitration of Aceto-m-toluidide
-
In a flask cooled in an ice-salt bath, dissolve the dried aceto-m-toluidide in concentrated sulfuric acid.
-
Slowly add a nitrating mixture (a cold mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Step 3: Hydrolysis of 3-Methyl-4-nitroacetanilide
-
In a round-bottom flask fitted with a reflux condenser, suspend the crude 3-methyl-4-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Heat the mixture to reflux for 1-2 hours until the solid has dissolved.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow Diagram
References
- 1. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of 3-Methyl-4-nitroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitroaniline is a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its molecular structure, featuring both a polar nitro group and a nonpolar methyl-substituted benzene (B151609) ring, suggests a varied solubility profile in different organic solvents. Understanding this profile is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation design. This guide details the necessary experimental procedures to establish a comprehensive solubility profile.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols describe two common and reliable methods for measuring the solubility of a solid compound like this compound in organic solvents.
The isothermal gravimetric method is a widely used and accurate technique for determining the equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Solvent Preparation: A known volume or mass of the desired organic solvent is placed in a thermostatically controlled vessel, such as a jacketed glass vial or a small flask.
-
Excess Solute Addition: An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (typically several hours to days).
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.
-
Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: After complete evaporation of the solvent, the container with the dried solute is weighed again. The mass of the dissolved this compound is determined by the difference in weight.
-
Calculation: The solubility can then be expressed in various units, such as grams per 100 mL of solvent, mole fraction, or mass fraction.
Diagram of the Isothermal Gravimetric Method Workflow:
Caption: Workflow for the Isothermal Gravimetric Solubility Determination Method.
This method is suitable when the solute has a distinct chromophore and absorbs light in the UV/Visible range. It is often faster than the gravimetric method.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution is prepared by adding an excess of this compound to the solvent in a thermostatically controlled vessel and allowing it to equilibrate with agitation, as described in the gravimetric method.
-
Sampling and Dilution: A filtered aliquot of the saturated supernatant is withdrawn. This aliquot is then diluted quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The solubility of this compound in the solvent is calculated by multiplying the concentration of the diluted solution by the dilution factor.
Diagram of the UV/Visible Spectrophotometry Method Workflow:
Caption: Workflow for the UV/Visible Spectrophotometry Solubility Determination Method.
Data Presentation
Once the solubility of this compound has been determined in a range of organic solvents at various temperatures, the data should be presented in a clear and structured format to allow for easy comparison and analysis. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |
| Methanol | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Ethanol | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Acetone | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Ethyl Acetate | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data | |
| Toluene | 25 | Data | Data |
| 35 | Data | Data | |
| 45 | Data | Data |
Note: The "Data" fields are placeholders for experimentally determined values.
Conclusion
The solubility profile of this compound is a fundamental dataset for its application in research and development. While specific quantitative data is not currently prevalent in public literature, the experimental protocols outlined in this guide provide a robust framework for its determination. The isothermal gravimetric and UV/Visible spectrophotometry methods are reliable techniques for generating high-quality solubility data. Consistent and clear data presentation is crucial for the effective utilization of this information in subsequent scientific and developmental work.
References
Commercial Availability and Technical Guide for 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for 3-Methyl-4-nitroaniline (CAS No. 611-05-2). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This guide includes a summary of suppliers, detailed specifications, physical and chemical properties, and a representative experimental protocol for a common application.
Introduction to this compound
This compound, also known as 4-Nitro-3-toluidine, is an important aromatic amine intermediate. Its molecular structure, featuring both a methyl and a nitro group on the aniline (B41778) backbone, makes it a versatile precursor in various chemical syntheses. It is widely utilized in the manufacturing of azo dyes and pigments and serves as a key building block in the synthesis of pharmaceutical and agrochemical compounds.[1] The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring, imparts unique reactivity to the molecule, making it suitable for a range of chemical transformations.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, ranging from large, global distributors to more specialized manufacturers. The purity and available quantities can vary between suppliers to meet the diverse needs of research and development laboratories as well as larger-scale production facilities.
Below is a summary of prominent suppliers offering this compound:
| Supplier | Website | Notes |
| Thermo Scientific Chemicals | --INVALID-LINK-- | Offers various purities and pack sizes, suitable for research and development. |
| TCI Chemicals | --INVALID-LINK-- | Provides a range of purities with detailed specifications and safety information. |
| Chem-Impex | --INVALID-LINK-- | Supplies the compound for research and industrial applications, with a focus on intermediates. |
| Scimplify | --INVALID-LINK-- | A B2B platform that connects buyers with manufacturers, offering various grades. |
| IndiaMART | --INVALID-LINK-- | A marketplace featuring numerous Indian manufacturers and suppliers. |
| ChemicalBook | --INVALID-LINK-- | A comprehensive database that lists multiple suppliers and provides basic technical data. |
Technical Data Comparison
The following table summarizes the technical specifications for this compound available from different suppliers. This allows for a convenient comparison of key quality parameters.
| Supplier | Purity | Appearance | Melting Point (°C) | Analytical Method |
| Thermo Scientific Chemicals | ≥98.5% | Yellow to pale green crystals or powder | 132.0 - 138.0 | HPLC |
| TCI Chemicals | >97.0% | Light yellow to brown powder to crystal | 131.0 - 136.0 | GC |
| Chem-Impex | ≥98% | Off-white crystalline powder | 136 - 141 | GC |
| GRK Research Laboratories (via IndiaMART) | 98% | Light yellow to brown crystalline powder or crystals | Not specified | Not specified |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 611-05-2 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Yellow to brown crystalline solid | |
| Melting Point | 131-141 °C | [1] |
| Synonyms | 4-Nitro-3-toluidine, 5-Amino-2-nitrotoluene, 3-Amino-6-nitrotoluene | [1] |
| Solubility | Soluble in methanol. |
Representative Experimental Protocol: Synthesis of an Azo Dye
This compound is a common precursor for the synthesis of azo dyes. The following is a representative, two-step experimental protocol for the preparation of an azo dye, which involves the diazotization of this compound followed by a coupling reaction with a suitable coupling agent, such as 2-naphthol (B1666908).
Step 1: Diazotization of this compound
-
In a 100 mL beaker, suspend 1.52 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite (B80452) in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound suspension while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.
Step 2: Azo Coupling Reaction with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide (B78521) solution.
-
Cool this alkaline solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold alkaline solution of 2-naphthol with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated azo dye using a Büchner funnel and wash the crude product thoroughly with cold distilled water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the procurement and application of this compound.
References
historical synthesis methods of 3-Methyl-4-nitroaniline
An In-depth Technical Guide on the Historical Synthesis Methods of 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-nitro-m-toluidine or 5-amino-2-nitrotoluene, is a significant chemical intermediate in the production of azo dyes, pigments, and various pharmaceuticals.[1] Its synthesis has been a subject of interest for well over a century, with methods evolving to improve yield, purity, and safety. This technical guide provides a comprehensive overview of the historical methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Core Synthesis Strategy: Electrophilic Nitration of m-Toluidine (B57737) Derivatives
The most prevalent historical method for the synthesis of this compound involves a multi-step process starting from m-toluidine. Direct nitration of m-toluidine is generally avoided as the amino group is susceptible to oxidation by nitric acid and protonation in the acidic medium, which would lead to the formation of undesired meta-isomers. To circumvent this, the amino group is first protected, typically by acetylation.
The overall synthetic pathway can be summarized as follows:
-
Acetylation of m-Toluidine: The amino group of m-toluidine is protected by reacting it with an acetylating agent, most commonly acetic anhydride, to form N-acetyl-m-toluidine (m-acetotoluidide).
-
Nitration of N-acetyl-m-toluidine: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group is an ortho-, para-director, and due to steric hindrance from the methyl group, the nitration predominantly occurs at the para-position relative to the acetylamino group.
-
Hydrolysis of 3-Methyl-4-nitro-N-acetyl-m-toluidine: The resulting 3-Methyl-4-nitro-N-acetyl-m-toluidine is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.
The following diagram illustrates this fundamental three-step synthesis pathway.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various historical synthesis methods for this compound and its isomers, providing a comparative overview of reaction conditions and yields.
| Starting Material | Key Reagents | Reaction Step | Temperature (°C) | Yield (%) | Reference |
| m-Toluidine | Acetic Anhydride, HNO₃/H₂SO₄ | Nitration of N-acetyl-m-toluidine | <10 | 91 (of this compound isomer) | [2] |
| N-acetyl-p-toluidine | HNO₃, H₂SO₄ (40-78%) | Nitration | 15-30 | - | [3] |
| N-acetyl-p-toluidine | H₂SO₄ (95%), Mixed Acid (HNO₃/H₂SO₄/H₂O) | Nitration | 20-22 | 77-81 (after hydrolysis) | [4] |
| o-Toluidine | Acetic Anhydride, HNO₃ | Nitration of N-acetyl-o-toluidine | 10-12 | 49-55 (of 2-amino-3-nitrotoluene) | [5] |
| 2-Chloro-5-nitrotoluene | Aqueous Ammonia (B1221849) (≥30%) | Ammonolysis | 180-250 | Nearly quantitative (of 2-amino-5-nitrotoluene) | [6] |
| 2-Chloro-5-nitrotoluene | Aqueous Ammonia (25%), Liquid Ammonia | Ammonolysis | 200 | 94.7 (of 2-amino-5-nitrotoluene) | [7] |
| p-Toluidine | H₂SO₄, HNO₃ | Direct Nitration | 0 | 65-70 (of 4-methyl-3-nitroaniline) | [8] |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the historical synthesis of this compound.
Method 1: Synthesis via Acetylation, Nitration, and Hydrolysis
This method, adapted from various sources, represents a common historical laboratory-scale synthesis.[2][4]
Step 1: Acetylation of m-Toluidine
-
In a suitable reaction flask equipped with a stirrer and a reflux condenser, place m-toluidine.
-
For each mole of m-toluidine, add an equimolar amount of acetic anhydride.
-
Gently heat the mixture under reflux for approximately 30-60 minutes to ensure complete acetylation.
-
Monitor the reaction completion by a suitable method (e.g., thin-layer chromatography).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-m-toluidine.
-
Filter the solid product, wash it with water, and dry it thoroughly.
Step 2: Nitration of N-acetyl-m-toluidine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the dried N-acetyl-m-toluidine in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the pre-cooled nitrating mixture dropwise to the suspension of N-acetyl-m-toluidine, ensuring the temperature does not exceed 10 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 3-Methyl-4-nitro-N-acetyl-m-toluidine.
-
Filter the solid, wash it thoroughly with cold water to remove any residual acid, and then dry.
Step 3: Hydrolysis of 3-Methyl-4-nitro-N-acetyl-m-toluidine
-
Place the dried 3-Methyl-4-nitro-N-acetyl-m-toluidine in a round-bottom flask.
-
Add a solution of aqueous sulfuric acid (e.g., 50-70%).
-
Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and carefully neutralize it with a base, such as sodium hydroxide (B78521) solution, to precipitate the this compound.
-
Filter the precipitated product, wash it with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The logical flow of this experimental protocol is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Historical Synthesis Routes
While the protection-nitration-deprotection sequence is the most cited, other historical methods have been employed for the synthesis of related nitroanilines, which are relevant in the historical context of producing such compounds.
Ammonolysis of Chloro-nitrotoluene Derivatives
An industrial method for producing isomers of this compound, such as 2-amino-5-nitrotoluene, involved the ammonolysis of the corresponding chloro-nitrotoluene.[6][7]
Experimental Protocol for Ammonolysis
-
2-Chloro-5-nitrotoluene is charged into a high-pressure autoclave.
-
Aqueous ammonia (at least 30% concentration) is added in excess.
-
The mixture is heated to temperatures between 180 °C and 250 °C, with a preferable range of 200-220 °C.[6]
-
The reaction is carried out for several hours under the pressure generated at these temperatures.
-
After cooling, the excess ammonia is vented, and the product, 2-amino-5-nitrotoluene, is isolated by filtration. The product is often of sufficient purity for subsequent use without further purification.[6]
This relationship is shown in the diagram below.
Caption: Synthesis of 2-amino-5-nitrotoluene via ammonolysis.
Conclusion
The historical synthesis of this compound is a classic example of electrophilic aromatic substitution, where the strategic use of protecting groups is essential to achieve the desired regioselectivity. The acetylation of m-toluidine followed by nitration and subsequent hydrolysis has been the cornerstone of its preparation for many years. While alternative methods like ammonolysis have been employed for structurally similar compounds, the three-step sequence starting from m-toluidine remains the most direct and historically significant route. The data and protocols presented in this guide offer valuable insights for researchers and professionals in the field, providing a solid foundation for understanding the chemistry and historical context of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 4. US2128511A - Process of preparing meta-nitropara-toluidine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents [patents.google.com]
- 7. EP0083924B1 - Process for the preparation of 2-amino-5 nitrotoluene - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Reactivity and Stability of 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-nitroaniline, a key industrial intermediate, presents a unique combination of chemical reactivity and stability that is crucial for its application in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] This document provides a comprehensive technical overview of the reactivity and stability profile of this compound, intended for professionals in research and drug development. It details the compound's physicochemical properties, thermal, photolytic, and oxidative stability, and potential hazardous reactions. Furthermore, this guide outlines detailed experimental protocols for stability assessment and discusses the toxicological pathways associated with nitroaromatic compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, formulation, and application. The following table summarizes key quantitative data available for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| CAS Number | 611-05-2 | [1][2] |
| Appearance | Off-white to brown crystalline powder/solid | [1][3][4] |
| Melting Point | 136-141 °C | [1] |
| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [3] |
| Solubility | Soluble in methanol (B129727) and other organic solvents.[1][3] Limited solubility in water. | |
| pKa | 1.12 ± 0.10 (Predicted) | [3] |
| Purity | ≥ 97.0% (GC) to ≥ 98% (GC) | [1][5] |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in synthetic processes. While generally considered stable, it is susceptible to degradation under certain conditions.
Thermal Stability
This compound is a solid with a relatively high melting point, indicating good thermal stability at ambient temperatures.[1][3] However, like many nitroaromatic compounds, it can undergo exothermic decomposition at elevated temperatures. The presence of impurities can reduce its thermal stability.[6]
Storage Recommendations:
-
Store in a cool, dry, well-ventilated area.[7]
-
Recommended storage at 0-8°C or room temperature in a dark place.[1][3][5]
-
Store away from incompatible materials and foodstuff containers.[7]
Photostability
Nitroaromatic compounds can be susceptible to photodegradation.[1][6] Prolonged exposure to light may lead to decomposition. Therefore, it is recommended to store this compound in a dark place.[3]
Oxidative Stability
This compound is incompatible with strong oxidizing agents.[8] Contact with such agents can lead to vigorous reactions and should be avoided.
Reactivity and Hazardous Reactions
The reactivity of this compound is centered around the amino and nitro functional groups on the aromatic ring. These groups allow for a variety of chemical transformations, making it a versatile intermediate.[1]
Incompatible Materials:
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][9]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, standardized experimental protocols are necessary. The following sections detail methodologies for evaluating its thermal, photo, and oxidative stability.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the temperatures at which a substance undergoes physical and chemical changes.[9]
Objective: To determine the onset temperature of decomposition and the heat of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). Hermetically seal the pan to prevent evaporation.[10]
-
Reference: Use an empty, hermetically sealed pan as a reference.[9]
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[7]
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).[10]
-
-
Data Analysis: Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates the beginning of decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔHd).[6]
Photostability Analysis using UV-Vis Spectrophotometry
This protocol assesses the degradation of this compound upon exposure to UV light by monitoring changes in its UV-Vis absorption spectrum.[11][12]
Objective: To determine the rate of photodegradation of this compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
UV-Vis Spectrum: Record the initial UV-Vis absorption spectrum of the solution to determine the wavelength of maximum absorbance (λmax).[12]
-
Photoreactor Setup: Place a known volume of the solution in a quartz cuvette or a photoreactor equipped with a specific light source (e.g., a xenon lamp simulating sunlight or a UV lamp of a specific wavelength).
-
Irradiation and Sampling:
-
Expose the solution to the light source.
-
At predetermined time intervals, withdraw aliquots of the solution.
-
Keep the solution stirred during the experiment if using a photoreactor.
-
-
Analysis:
-
Measure the absorbance of each aliquot at the λmax using a UV-Vis spectrophotometer.[11]
-
Plot the concentration of this compound (calculated using the Beer-Lambert law) as a function of irradiation time.
-
-
Data Analysis: Determine the kinetics of the photodegradation reaction (e.g., first-order, second-order) by fitting the concentration-time data to appropriate rate laws.[1]
Oxidative Stability Analysis (Forced Degradation Study)
This protocol evaluates the stability of this compound in the presence of an oxidizing agent.
Objective: To assess the susceptibility of this compound to oxidative degradation.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent.
-
Reaction Setup:
-
To the solution, add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
Maintain the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated).
-
Protect the reaction from light if photolytic degradation is also a concern.
-
-
Sampling and Quenching:
-
Withdraw samples at various time points.
-
Quench the reaction immediately, if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
-
Analysis:
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the rate of oxidative degradation.
Toxicological Pathways and Mechanisms of Action
The toxicity of nitroaromatic compounds, including this compound, is often linked to the metabolic reduction of the nitro group.[4][8] This bioreduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules, causing toxicity.
Key Toxicological Mechanisms:
-
Nitroreduction: The nitro group (-NO₂) can be enzymatically reduced in biological systems to a nitroso (-NO) and then to a hydroxylamine (B1172632) (-NHOH) intermediate. These intermediates are reactive and can bind to proteins and nucleic acids.[13][14]
-
Redox Cycling: The nitro radical anion, formed during one-electron reduction, can be reoxidized by molecular oxygen, generating a superoxide (B77818) anion. This process, known as "futile cycling," can lead to oxidative stress.[13]
-
Methemoglobinemia: Aromatic amines and nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[15]
Aerobic Biodegradation: Interestingly, some microorganisms can utilize nitroaromatic compounds as a source of carbon and nitrogen. For instance, Pseudomonas sp. strain FK357 has been shown to aerobically degrade N-Methyl-4-nitroaniline. The proposed pathway involves N-demethylation to 4-nitroaniline, followed by monooxygenation to 4-aminophenol, and subsequent ring cleavage.[16] This highlights a potential bioremediation pathway.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for the comprehensive stability assessment of this compound.
Postulated Toxicological Pathway of Nitroaromatic Compounds
Caption: A simplified diagram of the metabolic activation and resulting toxicological effects of nitroaromatic compounds.
Conclusion
This compound is a compound of significant industrial importance with a well-defined, yet critical, reactivity and stability profile. Its stability is influenced by temperature, light, and the presence of oxidizing agents. The primary toxicological concern associated with this and other nitroaromatic compounds is the metabolic reduction of the nitro group, leading to reactive intermediates. The experimental protocols and data presented in this guide provide a framework for the safe handling, storage, and utilization of this compound in research and development, particularly in the pharmaceutical industry where understanding stability and toxicity is paramount.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals | Aquatic Toxicology and Hazard Assessment: Sixth Symposium | Selected Technical Papers | ASTM International [dl.astm.org]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 12. longdom.org [longdom.org]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. gtfch.org [gtfch.org]
- 16. researchgate.net [researchgate.net]
The Rising Potential of 3-Methyl-4-nitroaniline Derivatives in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-4-nitroaniline, a versatile aromatic compound, has traditionally been a cornerstone in the synthesis of dyes and pigments. However, recent scientific exploration has unveiled a burgeoning landscape of potential research applications for its derivatives, extending into the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, biological activities, and prospective applications of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Core Physicochemical Properties of this compound
Before delving into its derivatives, it is essential to understand the foundational properties of the parent molecule, this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Melting Point | 133-137 °C | [2] |
| Appearance | Brown Crystalline Solid | [3] |
| Solubility | Soluble in Methanol | [3] |
| CAS Number | 611-05-2 | [1][2] |
Synthesis of this compound Derivatives: A Focus on Schiff Bases
A primary route for derivatizing this compound is through the formation of Schiff bases. This involves the condensation reaction of the primary amine group of this compound with an aldehyde or ketone. These reactions are often straightforward and can be carried out under mild conditions, yielding a diverse library of compounds for biological screening.[4][5] The resulting imine or azomethine group (-C=N-) is a key pharmacophore that can be further modified, for instance, through complexation with metal ions.[6][7][8]
General Experimental Protocol for Schiff Base Synthesis
The following protocol outlines a general method for the synthesis of Schiff base derivatives of this compound, based on procedures reported for analogous nitroanilines.[4][5][9]
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol (B145695) (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of the desired aldehyde in ethanol.
-
Add the ethanolic solution of the aldehyde to the solution of this compound with constant stirring.
-
Add a few drops of a catalyst (e.g., glacial acetic acid or NaOH solution).[4][5]
-
Reflux the reaction mixture for a period of 2 to 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[4][5]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[4]
Diagram of the General Synthesis Workflow:
General workflow for the synthesis of Schiff base derivatives.
Potential Research Applications
Anticancer Activity
Derivatives of nitroanilines have shown promise as anticancer agents.[1] While specific data for this compound derivatives is limited in the public domain, studies on structurally similar compounds provide a strong rationale for their investigation. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines using assays like the MTT assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][13]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow:
Workflow for the MTT cytotoxicity assay.
The anticancer activity of nitroaromatic compounds can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[14][15][16] For instance, these derivatives could potentially inhibit protein kinases that are often dysregulated in cancer.[17]
Diagram of a Hypothetical Kinase Inhibition Pathway:
Hypothetical inhibition of a kinase signaling pathway.
Antimicrobial Activity
Schiff bases and their metal complexes derived from nitroanilines have demonstrated significant antimicrobial properties.[6][8][18][19] The imine group in Schiff bases and the introduction of metal ions can enhance their biological activity. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][20]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[4]
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[20]
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).[20]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]
Diagram of the Broth Microdilution Workflow:
Workflow for MIC determination by broth microdilution.
Enzyme Inhibition
The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. For example, Schiff bases derived from nitroanilines have been shown to inhibit carbonic anhydrase isoenzymes.[14] The evaluation of enzyme inhibition typically involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor to determine the IC50 value.
| Enzyme Target | Derivative Type | Reported IC50 Values | Reference |
| Carbonic Anhydrase I & II | Schiff bases of 4-nitroaniline | Strong inhibitory effect observed (specific IC50 not provided) | [14] |
| Acetylcholinesterase | Various compounds for comparison | Ranges from nM to µM | [21] |
| Tyrosinase | Cinnamate derivatives | IC50 = 0.78 ± 0.02 mM | [22] |
| Lipoxygenase | N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | Low inhibitory potential observed | [17] |
Note: The provided IC50 values are for derivatives of related compounds and serve as a reference for the potential of this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising and largely unexplored area of research. The synthetic accessibility of Schiff bases and their metal complexes, coupled with the known biological activities of related nitroaromatic compounds, provides a strong impetus for further investigation. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent anticancer, antimicrobial, and enzyme-inhibiting properties. Elucidation of their mechanisms of action and structure-activity relationships will be crucial for the rational design of more effective and selective therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.in [isca.in]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 3-Methyl-4-nitroaniline, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The primary method detailed is recrystallization, a robust technique for purifying solid organic compounds.
Compound Profile:
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 4-Nitro-3-toluidine, 4-Amino-2-nitrotoluene | |
| CAS Number | 611-05-2 | |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 136-141 °C | [1] |
| Solubility | Low solubility in water; soluble in ethanol (B145695), acetone, and dichloromethane.[2] |
Experimental Protocol: Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The impurities remain in the solvent.
1. Safety Precautions:
-
Hazardous Substance: this compound is toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
2. Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Graduated cylinders
-
Beakers
-
Ice bath
-
Drying oven or desiccator
-
Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)
3. Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, ethanol or an ethanol/water mixture is a good starting point.[2]
To determine the optimal solvent system:
-
Place a small amount of crude this compound (approx. 50 mg) into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube and add more solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. Abundant crystal formation upon cooling indicates a suitable solvent.
4. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the recovery yield.
-
Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
5. Data Presentation:
| Parameter | Result |
| Mass of Crude Sample (g) | [Record experimental value] |
| Recrystallization Solvent(s) | [Record experimental choice] |
| Volume of Solvent Used (mL) | [Record experimental value] |
| Mass of Purified Sample (g) | [Record experimental value] |
| Percent Recovery (%) | [(Mass of Purified Sample / Mass of Crude Sample) x 100] |
| Melting Point of Purified Sample (°C) | [Record experimental value and compare to literature value] |
| Appearance of Purified Sample | [Record observations] |
Visualizations
Experimental Workflow for Recrystallization
A flowchart illustrating the key steps in the recrystallization process for purifying this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitroaniline is a key intermediate in the synthesis of various organic compounds, including azo dyes and pharmaceuticals.[1] Its accurate quantification is crucial for process monitoring, quality control, and environmental analysis. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This application note details a reverse-phase HPLC method with UV detection for its analysis.
Principle
This method utilizes a reverse-phase C18 column to separate this compound from other components in the sample matrix. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, facilitates the separation based on the analyte's polarity. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong response.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the HPLC analysis of this compound. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time | ~ 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
-
Glassware: Volumetric flasks, pipettes, vials.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Add a small amount of phosphoric acid to adjust the pH to approximately 3.0.[2][3] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the desired linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the solid sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the liquid sample with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection. For complex matrices like environmental water samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interferences.[4]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the this compound peak in the sample chromatograms based on the retention time and the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameter relationships in HPLC method development.
References
Application Note: Interpreting the 1H NMR Spectrum of 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-4-nitroaniline. It includes predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visualizations to aid in understanding the molecular structure and proton relationships.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for this compound in DMSO-d6. These predictions are based on established substituent effects on aromatic chemical shifts and typical coupling constants. The actual experimental values may vary slightly.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 7.8 - 8.0 | d | ~ 8.0 - 9.0 | 1H |
| H-2 | ~ 6.8 - 7.0 | d | ~ 2.0 - 3.0 | 1H |
| H-6 | ~ 6.6 - 6.8 | dd | Jortho ≈ 8.0 - 9.0, Jmeta ≈ 2.0 - 3.0 | 1H |
| -NH2 | ~ 5.5 - 6.5 | br s | - | 2H |
| -CH3 | ~ 2.4 - 2.6 | s | - | 3H |
Note: The chemical shifts of the amine (-NH2) protons are highly dependent on concentration and temperature and may appear as a broad singlet.
Structural and Signaling Pathway Analysis
The structure of this compound and the spin-spin coupling relationships between the aromatic protons are illustrated below.
Caption: Molecular structure and proton coupling in this compound.
Experimental Protocols
A detailed methodology for preparing a sample of this compound and acquiring its 1H NMR spectrum is provided below.
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine characterization, the residual solvent peak of DMSO-d6 (at approximately 2.50 ppm) can be used as a reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
1H NMR Data Acquisition Protocol
The following is a typical set of parameters for acquiring a 1H NMR spectrum on a 400 MHz spectrometer.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d6 |
| Temperature | 298 K (25 °C) |
| Pulse Sequence | zg30 (30-degree pulse) |
| Number of Scans | 16 - 64 (depending on sample concentration) |
| Relaxation Delay (d1) | 1.0 - 2.0 seconds |
| Acquisition Time (aq) | 3 - 4 seconds |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
| Receiver Gain | Autogain |
Experimental Workflow
The logical flow of the experimental process from sample preparation to data analysis is outlined in the diagram below.
Caption: Workflow for 1H NMR analysis of this compound.
Application Note: GC-MS Analysis of a 3-Methyl-4-nitroaniline Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of a 3-Methyl-4-nitroaniline reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Monitoring the reaction progress and identifying potential impurities is crucial for process optimization and quality control. This document outlines the sample preparation, GC-MS methodology, and data analysis for the qualitative and quantitative assessment of the reaction mixture.
Introduction
The synthesis of this compound typically involves the nitration of an N-acylated precursor derived from 3-methylaniline (m-toluidine). A common synthetic route includes the protection of the amino group by acetylation, followed by nitration, and subsequent deprotection via hydrolysis.[3] This multi-step process can result in a complex mixture containing the starting material, intermediates, the final product, and various side-products. GC-MS is a powerful analytical technique for separating and identifying the volatile and semi-volatile components of such mixtures, providing both chromatographic and mass spectral data for confident compound identification and quantification.
Experimental Protocols
Sample Preparation
A representative sample from the this compound reaction mixture requires appropriate work-up before GC-MS analysis. This typically involves quenching the reaction, followed by extraction of the organic components.
Protocol for Sample Extraction:
-
Quenching: Carefully quench a 1 mL aliquot of the reaction mixture by adding it to 10 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous mixture to a pH of approximately 7.0 by the dropwise addition of a suitable base (e.g., 1 M sodium hydroxide).
-
Liquid-Liquid Extraction (LLE): Transfer the neutralized mixture to a separatory funnel. Add 10 mL of a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, and shake vigorously for 2 minutes, venting periodically.
-
Phase Separation: Allow the layers to separate and collect the organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the dried extract to remove the sodium sulfate. If necessary, concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
-
Dilution: Dilute the concentrated extract to an appropriate concentration (e.g., 10-100 µg/mL) with the chosen solvent prior to GC-MS analysis.[4]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the this compound reaction mixture. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp: 80 °C, hold for 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-350 amu |
| Solvent Delay | 3-5 min |
Data Presentation
The analysis of the reaction mixture is expected to identify the starting material, the acetylated intermediate, the final product, and potential isomeric byproducts.
Expected Components in the Reaction Mixture
| Compound | Molecular Weight | Expected Retention Time | Key Mass Fragments (m/z) |
| 3-Methylaniline (m-toluidine) | 107.15 | Early eluting | 107, 106, 77 |
| N-acetyl-3-methylaniline | 149.19 | Intermediate | 149, 107, 91, 77 |
| This compound | 152.15 | Later eluting | 152, 122, 106, 94, 77 |
| 3-Methyl-2-nitroaniline (isomer) | 152.15 | Close to product | 152, 136, 106, 77 |
| 3-Methyl-6-nitroaniline (isomer) | 152.15 | Close to product | 152, 122, 106, 77 |
Note: Retention times and mass fragments are predictive and should be confirmed with analytical standards. The mass fragments for this compound are predicted based on common fragmentation patterns of nitroanilines, including loss of NO (-30) and NO2 (-46). The mass spectrum of the isomer 4-Methyl-3-nitroaniline shows prominent peaks at m/z 152, 107, and 77.[5]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The concentration of the product in the reaction mixture can be determined by comparing the peak area of the analyte to the calibration curve. Based on methods for similar nitroaromatic compounds, the following performance characteristics can be expected.[6]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Recovery | 90% - 110% |
| Precision (%RSD) | < 10% |
Visualizations
Synthesis Pathway and Reaction Mixture Components
Caption: Synthesis of this compound and key reaction components.
GC-MS Analysis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Convert 3-methylaniline into 3-nitrotoluene | Filo [askfilo.com]
- 4. 4-Methyl-3-nitroaniline(119-32-4) MS [m.chemicalbook.com]
- 5. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of 3-Methyl-4-nitroaniline in Azo Dye Synthesis: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitroaniline is a versatile primary aromatic amine that serves as a crucial diazo component in the synthesis of a wide array of azo dyes. The presence of the methyl and nitro groups on the aromatic ring influences the electronic properties of the resulting diazonium salt, which in turn affects the color, fastness, and other properties of the final azo dye. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, targeting researchers in organic synthesis, materials science, and drug development.
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and constitute the largest and most diverse class of synthetic organic colorants.[1] The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[1]
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step reaction mechanism:
-
Diazotization: this compound is converted into its corresponding diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2]
-
Azo Coupling: The freshly prepared diazonium salt, which is a weak electrophile, is then reacted with a coupling component. Common coupling components are electron-rich aromatic compounds such as phenols, naphthols, and aromatic amines.[3] The coupling reaction is an electrophilic aromatic substitution.[3]
Quantitative Data Summary
While specific quantitative data for a wide range of azo dyes derived from this compound is not extensively documented in readily available literature, the following table provides predicted and comparative data based on analogous azo coupling reactions with its isomers, such as 2-Methyl-5-nitroaniline and 4-nitroaniline. This data serves as a valuable benchmark for researchers developing new dyes based on this compound.
| Diazo Component | Coupling Component | Predicted Azo Dye Product | Predicted Yield (%) | Predicted λmax (nm) | Predicted Color | Reference |
| This compound (Predicted) | N,N-diethylaniline | 4-((4-(diethylamino)phenyl)diazenyl)-2-methyl-1-nitrobenzene | 85-95 | 480-500 | Orange to Red | [4] (Comparative) |
| This compound (Predicted) | 2-Naphthol (B1666908) | 1-((2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol | 80-90 | 490-510 | Red | (Analogous) |
| This compound (Predicted) | Phenol | 4-((2-methyl-4-nitrophenyl)diazenyl)phenol | 75-85 | 400-420 | Yellow to Orange | [5] (Analogous) |
| 2-Methyl-5-nitroaniline | N,N-diethylaniline | 4-((4-(diethylamino)phenyl)diazenyl)-2-methyl-1-nitrobenzene | ~90 | 485 | Red | [4] |
| 4-Nitroaniline | Salicylic acid | 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzoic acid | - | - | - | [6] |
| 4-Nitroaniline | Catechol | 4-((4-nitrophenyl)diazenyl)benzene-1,2-diol | - | - | - | [6] |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry. Always keep them in solution, at low temperatures, and use them immediately after preparation.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of this compound to its diazonium salt.
Materials:
-
This compound (0.01 mol, 1.52 g)
-
Concentrated Hydrochloric Acid (HCl) (3 mL)
-
Distilled Water
-
Sodium Nitrite (NaNO₂) (0.011 mol, 0.76 g)
-
Ice
Procedure:
-
In a 100 mL beaker, create a suspension of this compound (0.01 mol) in a mixture of concentrated HCl (3 mL) and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while vigorously stirring and maintaining the temperature between 0-5 °C.
-
Continue stirring for an additional 20-30 minutes at the same temperature to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)
This protocol details the coupling of the diazonium salt with 2-naphthol to form a red azo dye.
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
2-Naphthol (0.01 mol, 1.44 g)
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 2-naphthol (0.01 mol) in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of 2-naphthol with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Dry the purified dye in a desiccator.
Visualizations
Caption: General reaction pathway for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
Caption: Factors influencing final azo dye properties.
References
Application Note and Protocol: Recrystallization of 3-Methyl-4-nitroaniline
Abstract
This document provides a detailed protocol for the purification of 3-Methyl-4-nitroaniline via recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide outlines solvent selection, the recrystallization process, and necessary safety precautions. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental sequence.
Introduction
This compound is a key organic intermediate used in the synthesis of various compounds, including azo dyes and pharmaceuticals.[1] Purity of this starting material is critical for achieving high yields and desired outcomes in subsequent reactions. Recrystallization is a fundamental purification technique for solid compounds, which separates a compound from its impurities based on differences in solubility.[2] The process involves dissolving the impure solid in a suitable hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities dissolved in the surrounding solution (mother liquor).[3] This protocol details a reliable method for the recrystallization of this compound, focusing on the use of an ethanol (B145695)/water mixed solvent system.
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] May cause damage to organs through prolonged or repeated exposure.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield.[6]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[5] Keep the container tightly closed and store it in a well-ventilated place.[4]
-
Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[4]
Physicochemical Properties & Data
The following table summarizes key properties of this compound. The expected outcome of the recrystallization is a product with a melting point within the specified range and a change in appearance from a crude, often brownish solid to yellow crystals.
| Property | Crude this compound | Recrystallized this compound |
| Appearance | Brown Crystalline Solid[7] | Off-white to Yellow Crystalline Powder[1][8] |
| Melting Point (°C) | Depressed and broad range | 136 - 141 °C[1] |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂[8][9] |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol [7][9] |
| CAS Number | 611-05-2 | 611-05-2[1][8][9] |
Recommended Solvents
The ideal solvent for recrystallization will dissolve this compound poorly at room temperature but completely at an elevated temperature.[3] Based on the polarity of the molecule, polar protic solvents are suitable candidates. Methanol and ethanol are effective, with an ethanol/water mixture often providing superior results by maximizing the solubility difference between hot and cold conditions.
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Temp. | Notes |
| Ethanol | Slightly Soluble | Soluble | A common and effective solvent for compounds of similar polarity.[10][11] |
| Methanol | Slightly Soluble[7][9] | Soluble | Another suitable polar protic solvent. |
| Water | Insoluble | Insoluble | Useful as an anti-solvent in a mixed system with ethanol to reduce solubility upon cooling.[12] |
| Ethanol/Water | Sparingly Soluble | Very Soluble | The recommended system. Water is added to the hot ethanol solution to the point of saturation. |
Experimental Protocol
This protocol describes the purification of crude this compound using an ethanol/water mixed-solvent system.
5.1 Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Stemless funnel
-
Filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Watch glass or evaporating dish
-
Drying oven or desiccator
5.2 Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely. Start with approximately 15-20 mL of ethanol per gram of crude solid.
-
Heat the mixture on a hotplate with gentle stirring until it reaches a gentle boil and all the solid has dissolved.[3]
-
-
Inducing Saturation (Hot):
-
While maintaining the ethanol solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Place a piece of fluted filter paper into a stemless funnel resting on a pre-heated receiving Erlenmeyer flask.
-
Quickly pour the hot, clear solution through the filter paper to remove the impurities. This step prevents premature crystallization.[13]
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
-
Collect the crystals by vacuum filtration.[13]
-
Wash the collected crystals with a small volume of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a low-temperature drying oven (e.g., 50-60 °C) or in a desiccator under vacuum.[13]
-
-
Analysis:
-
Determine the final weight and calculate the percent recovery.
-
Measure the melting point of the purified crystals to assess their purity.
-
Visual Workflow
The following diagram illustrates the key stages of the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | 611-05-2 [amp.chemicalbook.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. magritek.com [magritek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring 3-Methyl-4-nitroaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Methyl-4-nitroaniline, a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, ensuring product quality, and minimizing the formation of impurities. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy are designed to be adaptable for various reaction setups.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the progress of this compound reactions, offering excellent separation of the reactant, intermediates, and products. Reverse-phase HPLC is particularly well-suited for this polar compound.
Quantitative Data
While specific retention times for this compound can vary based on the exact HPLC system and conditions, the following table provides typical parameters for the analysis of related nitroanilines, which can be used as a starting point for method development.[2]
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| 3-Nitroaniline | C18 | Acetonitrile (B52724)/Water | 1.0 | 254 |
| 4-Nitroaniline | C18 | Acetonitrile/Water | 1.0 | 380 |
| This compound | C18 | Acetonitrile/Water | 1.0 | ~380 |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) to a final concentration within the linear range of the instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation. A starting condition of 30% acetonitrile, ramping to 90% over 10-15 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance for this compound (approximately 380 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound reactant and the increase in the peak area(s) of the product(s) over time.
-
Quantify the concentration of each species using a calibration curve prepared from standards of known concentrations.
-
HPLC Workflow Diagram
Caption: Workflow for monitoring reactions using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for both the quantification of this compound and the identification of unknown byproducts, thanks to its combination of chromatographic separation and mass-based detection.
Quantitative and Qualitative Data
The following table provides expected mass-to-charge ratios (m/z) for this compound and potential fragments that can be used for its identification and quantification in Selected Ion Monitoring (SIM) mode.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | 152 | 137, 122, 106, 91, 77, 65 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Extract an aliquot of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization may be necessary to improve the volatility and thermal stability of the analyte. Silylation is a common approach for anilines.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and byproduct identification, and Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte.
-
-
Data Analysis:
-
Identify this compound and other components by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the concentration of this compound by integrating the peak area of its characteristic ions in SIM mode and comparing it to a calibration curve.
-
GC-MS Workflow Diagram
Caption: Workflow for reaction analysis using GC-MS.
UV-Vis Spectroscopy for Real-Time Reaction Monitoring
UV-Vis spectroscopy is a convenient and often non-destructive method for monitoring the progress of reactions where there is a change in the chromophore of the system. The reduction of the nitro group in this compound to an amino group, for example, leads to a significant change in the UV-Vis spectrum.
Spectroscopic Data
The following table shows the typical UV-Vis absorbance maxima for nitroanilines and their corresponding reduction products.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 4-Nitroaniline | 380 | ~13,000 M⁻¹cm⁻¹ | Water/Ethanol |
| p-Phenylenediamine | 240-300 | Varies | Water/Ethanol |
| This compound | ~380 | ~13,000 M⁻¹cm⁻¹ (estimated) | Water/Ethanol |
Experimental Protocol: UV-Vis Spectroscopy
-
Reference Spectrum:
-
Record the UV-Vis spectrum of a known concentration of the starting material, this compound, in the reaction solvent to determine its λmax and molar absorptivity.
-
-
Reaction Monitoring:
-
Set up the reaction in a cuvette if possible for continuous monitoring, or take aliquots at regular intervals.
-
If taking aliquots, dilute them to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Record the absorbance at the λmax of this compound over time. A decrease in absorbance indicates the consumption of the starting material.
-
Simultaneously, monitor the appearance of a new peak corresponding to the product. For example, in a reduction reaction, a new peak for the corresponding diamine would appear at a shorter wavelength.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound at each time point.
-
Plot the concentration of the reactant versus time to determine the reaction kinetics.
-
UV-Vis Monitoring Logical Diagram
Caption: Logical flow for real-time UV-Vis monitoring.
Common Reactions of this compound
The analytical techniques described above are particularly useful for monitoring the following common reactions involving this compound:
-
Azo Dye Synthesis: this compound is diazotized and then coupled with a suitable aromatic compound to form an azo dye.[1] This reaction can be monitored by observing the disappearance of the this compound peak and the appearance of the highly colored azo dye product, often with a distinct λmax in the visible region.
-
Reduction to 3-Methyl-p-phenylenediamine: The reduction of the nitro group to an amine is a common transformation.[3][4] This reaction can be readily monitored by all three techniques. HPLC and GC-MS can separate the reactant and product, while UV-Vis spectroscopy will show a clear shift in the absorbance spectrum as the nitro chromophore is converted to an amino group.
By applying these detailed protocols and understanding the principles behind each analytical technique, researchers can effectively monitor the progress of reactions involving this compound, leading to improved process control and the development of robust synthetic methods.
References
safe handling and disposal procedures for 3-Methyl-4-nitroaniline
Application Notes and Protocols for 3-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of this compound (CAS No. 611-05-2). Adherence to these guidelines is crucial to minimize risks and ensure a safe laboratory environment.
Substance Information and Hazard Summary
This compound is a brown crystalline solid utilized in organic synthesis, particularly in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2][3] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4][5][6][7][8][9] It is also toxic to aquatic life with long-lasting effects.[4][9]
Hazard Statements:
-
H373: May cause damage to organs through prolonged or repeated exposure.[4][5][7][8][9]
-
H411: Toxic to aquatic life with long lasting effects.[4]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₇H₈N₂O₂ | [1][4] |
| Molecular Weight | 152.15 g/mol | [2][5][6] |
| CAS Number | 611-05-2 | [1][2][4][6] |
| Appearance | Brown Crystalline Solid / Light yellow to Brown powder to crystal | [1][2][6] |
| Melting Point | 131.0 to 137.0 °C | [2][6] |
| Solubility | Soluble in Tetrahydrofuran | [6][10] |
| Occupational Exposure Limits (OEL) | Not Available | [4][5][7] |
Safe Handling Protocol
-
Work with this compound should be conducted in a well-ventilated area.[4][5][6]
-
Use of a chemical fume hood is mandatory for all procedures involving this compound.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]
A comprehensive range of PPE must be worn at all times when handling this compound.
| PPE Type | Specification | Reference |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | [4][7][11] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use. A lab coat or chemical-resistant apron is required. | [5][7][11] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is necessary. | [4][5][11] |
-
Avoid all personal contact with the substance, including inhalation of dust.[4][13]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4][5][6]
-
Wash hands thoroughly with soap and water after handling.[4][5]
-
Contaminated work clothing should be laundered separately before reuse.[4]
Emergency Procedures
| Exposure Route | First Aid Protocol | Reference |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. | [4][5][6] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. | [4][5][6] |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [4][5][6] |
| Eye Contact | IF IN EYES: Wash out immediately with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay. | [4][5][14] |
For Minor Spills (Solid):
-
Remove all sources of ignition.[4]
-
Clean up spills immediately, avoiding dust generation.[4][5]
-
Use dry clean-up procedures.[4]
-
Dampen the spilled material with 60-70% ethanol (B145695) to minimize dust.[14]
-
Carefully transfer the material to a suitable, labeled container for waste disposal.[4][14]
-
Wash the spill area with soap and water, and decontaminate all protective equipment before reuse.[4][14]
For Major Spills:
-
Evacuate the area immediately and move upwind.[4]
-
Alert the emergency response team and the fire brigade, informing them of the location and nature of the hazard.[4]
-
Prevent the spillage from entering drains or water courses.[4][5]
-
Contain the spill with sand, earth, or vermiculite.[4]
Disposal Protocol
-
Dispose of this compound and any contaminated materials at an authorized hazardous or special waste collection point.[4][5][6]
-
Waste materials should be sealed in labeled, appropriate containers.[4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4]
Experimental Protocol: Synthesis of an Azo Dye
This protocol is a representative example of a procedure involving this compound and highlights the necessary safety precautions.
Objective: To synthesize an azo dye using this compound.
Materials:
-
This compound
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ice
-
Beakers, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Diazotization: a. In a chemical fume hood, dissolve a pre-weighed amount of this compound in a solution of hydrochloric acid and water in a beaker. b. Cool the beaker in an ice bath to 0-5 °C. c. Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.
-
Coupling: a. In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide. b. Cool this solution in an ice bath. c. Slowly add the diazonium salt solution prepared in step 1 to the phenol solution. A brightly colored azo dye should precipitate.
-
Isolation: a. Collect the dye precipitate by vacuum filtration. b. Wash the precipitate with cold water. c. Dry the product in a desiccator.
Safety Considerations during the Experiment:
-
All steps must be performed in a chemical fume hood.
-
Full PPE, as described in section 3.2, is mandatory.
-
The temperature of the diazotization reaction must be carefully controlled to prevent the formation of unstable and potentially explosive diazonium salts.
-
All waste, including filter paper and aqueous filtrates, must be collected and disposed of as hazardous waste.
Visualizations
Caption: Safe handling and disposal workflow for this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. This compound | 611-05-2 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemimpex.com [chemimpex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 611-05-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. This compound | 611-05-2 | TCI AMERICA [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes: Synthesis of 4-Nitro-3-methylaniline via Nitration of m-Toluidine
Introduction
The nitration of m-toluidine (B57737) is a significant reaction in organic synthesis, primarily aimed at producing 4-nitro-3-methylaniline (also known as 3-nitro-p-toluidine). This compound serves as a crucial intermediate in the manufacturing of various chemicals, including azo dyes, pigments, and pharmaceuticals.[1] Direct nitration of m-toluidine using a standard nitrating mixture (concentrated nitric and sulfuric acids) is often problematic. The highly activating amino group (-NH₂) is susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a decreased yield.[2] Furthermore, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which acts as a meta-directing group, leading to a mixture of isomers.[2][3]
To achieve regioselective nitration at the position para to the amino group and ortho to the methyl group, a protecting group strategy is employed. The amino group is first acetylated to form an acetamido group (-NHCOCH₃).[4] This group is less activating than the amino group, which helps control the reaction and prevent oxidation.[2][4] It remains an ortho, para-director, guiding the incoming nitro group to the desired position. Following nitration, the acetyl group is removed via hydrolysis to yield the target product, 4-nitro-3-methylaniline.[2][5] This multi-step approach ensures higher yield and purity of the desired isomer.
Experimental Protocols
This section details the three-step experimental procedure for the synthesis of 4-nitro-3-methylaniline from m-toluidine.
Step 1: Acetylation of m-Toluidine to N-(3-methylphenyl)acetamide
This initial step protects the amino group to control reactivity and direct the subsequent nitration.[6]
Materials and Reagents:
-
m-Toluidine
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Cold water
-
Beaker, reflux condenser, heating mantle, stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, add m-toluidine.
-
Slowly add a slight molar excess of acetic anhydride. A small amount of glacial acetic acid can be used as a solvent.[2]
-
Heat the mixture gently under reflux for approximately 30-45 minutes to ensure the reaction goes to completion.[2] The progress can be monitored using Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture slowly into a beaker of cold water while stirring.
-
The product, N-(3-methylphenyl)acetamide, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold water to remove any unreacted reagents, and dry it completely.[2]
Step 2: Nitration of N-(3-methylphenyl)acetamide
This is the key electrophilic aromatic substitution step where the nitro group is introduced. Careful temperature control is critical to prevent side reactions.[7][8]
Materials and Reagents:
-
N-(3-methylphenyl)acetamide (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed ice and water
-
Large beaker, dropping funnel, magnetic stirrer
-
Ice bath
Procedure:
-
Place the dried N-(3-methylphenyl)acetamide into a beaker and dissolve it in concentrated sulfuric acid. Cool the resulting solution in an ice bath to between 0-5 °C with continuous stirring.[2]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, ensuring this mixture is also pre-cooled in an ice bath.[8][9]
-
Add the cold nitrating mixture dropwise to the solution of the acetylated compound using a dropping funnel. The rate of addition must be slow and controlled to maintain the reaction temperature below 10 °C.[2] Vigorous stirring is essential to ensure proper heat dissipation.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto a large amount of crushed ice. The nitrated product, N-(4-nitro-3-methylphenyl)acetamide, will precipitate.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and dry.
Step 3: Hydrolysis of N-(4-nitro-3-methylphenyl)acetamide
The final step involves the deprotection of the amino group to yield the target molecule.
Materials and Reagents:
-
N-(4-nitro-3-methylphenyl)acetamide (from Step 2)
-
Aqueous Sulfuric Acid (e.g., 70-80%) or Hydrochloric Acid
-
Sodium Hydroxide (B78521) (NaOH) or Ammonium (B1175870) Hydroxide (NH₄OH) solution
-
Reflux apparatus, beaker, filtration equipment
Procedure:
-
Place the dried nitrated intermediate into a round-bottom flask with an aqueous solution of sulfuric acid.[6]
-
Heat the mixture under reflux for 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.[2]
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the acidic solution with a base, such as a sodium hydroxide or ammonium hydroxide solution, until the final product precipitates completely.[2][10] Keep the mixture cool during neutralization.
-
Collect the precipitated 4-nitro-3-methylaniline by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization, for example, from an alcohol-water mixture.[11]
Data Presentation
The following table summarizes the typical reaction parameters for the synthesis. Note that specific quantities should be calculated based on the desired scale of the reaction.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Primary Reactant | m-Toluidine | N-(3-methylphenyl)acetamide | N-(4-nitro-3-methylphenyl)acetamide |
| Key Reagents | Acetic Anhydride | Conc. HNO₃ / Conc. H₂SO₄ | Aqueous H₂SO₄, NaOH (for neutralization) |
| Solvent | Glacial Acetic Acid (optional) | Concentrated H₂SO₄ | Water |
| Temperature | Reflux | 0 - 10 °C[2] | Reflux |
| Reaction Time | 30 - 45 minutes | 1 - 2 hours | 30 - 60 minutes |
| Intermediate/Product | N-(3-methylphenyl)acetamide | N-(4-nitro-3-methylphenyl)acetamide | 4-Nitro-3-methylaniline |
| Typical Yield | >90% | 77 - 82% (after hydrolysis)[12] | High conversion |
Experimental Workflow Visualization
The logical flow of the synthesis, from the starting material to the final product, is illustrated below.
Caption: Workflow for the synthesis of 4-nitro-3-methylaniline.
Safety Precautions
-
Handling Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7] When preparing mixtures, always add acid to other liquids slowly; never the other way around, especially with water.
-
Exothermic Reactions: The nitration step is highly exothermic. Strict adherence to temperature control by using an ice bath and slow, dropwise addition of the nitrating mixture is crucial to prevent runaway reactions.[8]
-
Toxicity: m-Toluidine and its nitrated derivatives are toxic and should be handled with care. Avoid inhalation of vapors and skin contact.[13]
-
Waste Disposal: All chemical waste must be neutralized and disposed of in accordance with institutional and local regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 5. gauthmath.com [gauthmath.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 13. 4-甲基-3-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-4-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically involves the nitration of a protected form of m-toluidine (B57737), followed by deprotection.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the effectiveness of the nitration step. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, must be freshly prepared and added slowly at a controlled temperature, usually between 0-10°C, to prevent unwanted side reactions.[1] Inadequate temperature control can lead to the decomposition of the nitrating agent or the starting material.
Another critical aspect is the protection of the amino group of the starting material (m-toluidine) as an amide (e.g., acetanilide (B955) derivative) before nitration.[2][3] Direct nitration of anilines is often problematic as the strongly acidic conditions can protonate the amino group, making it a meta-director and deactivating the ring, leading to the formation of the wrong isomer or no reaction.[2][3] Furthermore, the amino group is susceptible to oxidation by nitric acid, which can result in a complex mixture of byproducts.[2]
Ensure that your starting materials are pure and dry, as impurities can interfere with the reaction. The deprotection step (hydrolysis of the amide) also needs to be complete; this can be monitored using Thin Layer Chromatography (TLC).
Issue 2: Formation of Multiple Isomers
-
Question: I have obtained a mixture of products, including what I suspect are different isomers of methyl-nitroaniline. How can I improve the regioselectivity of the reaction?
-
Answer: The formation of multiple isomers is a common challenge in the nitration of substituted anilines. The directing effect of the substituents on the aromatic ring determines the position of the incoming nitro group. For the synthesis of this compound from m-toluidine, the methyl group is an ortho, para-director, and the protected amino group (amido group) is also an ortho, para-director. To favor the formation of the desired 4-nitro isomer, effective protection of the amino group is crucial. The bulky nature of the protecting group (e.g., acetyl) can sterically hinder nitration at the ortho position, thereby favoring the para position.[3]
Reaction conditions also play a significant role. Running the reaction at a consistently low temperature can enhance selectivity. The choice of solvent can also influence the isomer ratio. It is advisable to perform small-scale trial reactions to optimize the conditions for the best isomeric ratio before proceeding to a larger scale. Purification of the final product via column chromatography or recrystallization is often necessary to isolate the desired this compound isomer.[2][4]
Issue 3: Incomplete Reaction
-
Question: My TLC analysis indicates that a significant amount of the starting material remains even after the recommended reaction time. What should I do?
-
Answer: An incomplete reaction can be due to several factors. Firstly, verify the stoichiometry of your reagents. An insufficient amount of the nitrating agent will naturally lead to unreacted starting material. Secondly, the reaction time may need to be extended. Monitoring the reaction progress by TLC at regular intervals is essential to determine the point of maximum conversion.
The reaction temperature might also be too low, slowing down the reaction rate. While low temperatures are necessary for selectivity, a temperature that is too low can inhibit the reaction. A careful and gradual increase in temperature might be necessary. Finally, ensure efficient stirring of the reaction mixture to maintain homogeneity, especially in larger-scale reactions.[5]
Issue 4: Product Degradation or Darkening
-
Question: The final product is a dark, tar-like substance instead of the expected crystalline solid. What could have caused this?
-
Answer: The formation of dark, resinous materials is often a sign of product degradation due to overly harsh reaction conditions. This can be caused by:
-
Excessive Temperature: The nitration reaction is highly exothermic. If the temperature is not carefully controlled, it can lead to runaway reactions and the formation of oxidized byproducts.[3]
-
Concentrated Acids: Using overly concentrated nitric or sulfuric acid, or an incorrect ratio, can lead to charring of the organic material.
-
Work-up Procedure: During the neutralization step after nitration, the temperature should be kept low.[1] Pouring the acidic reaction mixture into ice-cold water is a common and effective method to dissipate heat.[1]
To avoid this, maintain strict temperature control throughout the addition of the nitrating agent and during the reaction. Ensure the work-up procedure is performed carefully and without delay.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting material for the synthesis of this compound?
-
A1: The most common starting material is 3-methylaniline (m-toluidine). Due to the challenges of direct nitration, the amino group is typically protected, for instance, by acetylation with acetic anhydride (B1165640), before the nitration step.[2]
-
-
Q2: Why is it necessary to protect the amino group before nitration?
-
A2: There are two primary reasons for protecting the amino group. First, the amino group is easily oxidized by nitric acid, which can lead to the formation of undesirable byproducts and a lower yield.[2] Second, in the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium (B1175870) ion (-NH3+), which is a deactivating group and a meta-director.[2][3] This would lead to the formation of the incorrect isomer. Protection as an amide moderates the activating effect and directs the incoming nitro group primarily to the para position.[2]
-
-
Q3: What are the key safety precautions for this synthesis?
-
A3: The synthesis involves the use of concentrated and fuming acids (sulfuric and nitric acid), which are highly corrosive.[6] The nitration reaction is also highly exothermic and can be dangerous if the temperature is not controlled.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared for a rapid temperature increase and have an ice bath readily available for cooling. This compound itself is a toxic compound and should be handled with care.[7]
-
-
Q4: How can I purify the final product?
-
A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.[1][2] If isomeric impurities are present, column chromatography on silica (B1680970) gel is an effective method for obtaining a highly pure product.[4]
-
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. This is a multi-step synthesis involving protection, nitration, and deprotection.
Step 1: Acetylation of m-Toluidine (Protection)
-
In a round-bottom flask, dissolve m-toluidine in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-3-methylaniline.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-3-methylaniline
-
Add the dried N-acetyl-3-methylaniline to concentrated sulfuric acid in a flask, ensuring the temperature is kept low (around 0-5°C) using an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature below 10°C with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.
Step 3: Hydrolysis of N-acetyl-3-methyl-4-nitroaniline (Deprotection)
-
Reflux the nitrated intermediate with an aqueous solution of sulfuric acid or an alcoholic solution of a base like potassium hydroxide.[2]
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.[1]
-
Collect the crude this compound by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Nitration
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (Optimized for Purity) |
| Temperature | 0-10°C | 5-15°C | -5 to 5°C |
| Reaction Time | 2 hours | 4 hours | 1.5 hours |
| Nitrating Agent | HNO₃/H₂SO₄ (1:2) | Fuming HNO₃/H₂SO₄ (1:2) | HNO₃/H₂SO₄ (1:2.5) |
| Solvent | Sulfuric Acid | Sulfuric Acid | Acetic Anhydride |
| Expected Yield | 65-75% | 70-85% | 60-70% |
| Expected Purity | ~95% | ~90-95% | >98% |
Note: The values in this table are illustrative and may need to be optimized for your specific experimental setup.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. quora.com [quora.com]
- 4. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. magritek.com [magritek.com]
- 7. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
common side products in the synthesis of 3-Methyl-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound?
The synthesis typically involves the nitration of N-acetyl-3-methylaniline followed by hydrolysis. The most common side products are positional isomers formed during the nitration step. The directing effects of the activating methyl group (+I effect) and the ortho-, para-directing acetamido group (+R effect) lead to the formation of several isomers.
The primary side products include:
-
3-Methyl-6-nitroaniline: This isomer is a significant byproduct as the 6-position is activated by both the acetamido and methyl groups.[1]
-
3-Methyl-2-nitroaniline: Formation of this isomer is also possible but may be sterically hindered by the adjacent methyl and acetamido groups.
-
Dinitrated Products: Over-nitration can lead to products like 3-Methyl-4,6-dinitroaniline if the reaction conditions (temperature, concentration of nitric acid) are too harsh.
-
Oxidation Products: Direct nitration of anilines without a protecting group can cause oxidation of the highly reactive amino group, leading to the formation of tarry byproducts.[2] The acidic conditions of nitration can also protonate the unprotected amine, forming a meta-directing NH3+ group, which would lead to undesired products.[2]
Q2: My reaction yielded a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?
Achieving high regioselectivity is critical. Studies on the nitration of 3-methylacetanilide show that the desired 3-methyl-4-nitro product is favored because the 4-position is activated by the resonance effect of the acetamido group and the inductive effect of the methyl group, with less steric hindrance compared to the 2- and 6-positions.[1]
To improve selectivity:
-
Control Temperature: Keep the nitration temperature low (typically 0-10 °C) to minimize the rate of side reactions.[2]
-
Protecting Group: Using an N-acetyl protecting group is standard practice. The bulkiness and electronic effects of the protecting group are key to directing the nitration.[1]
-
Acid Concentration: The concentration of sulfuric acid can influence isomer distribution. For some toluidine derivatives, using dilute sulfuric acid (40-78%) has been shown to suppress the formation of ortho-isomers.[3]
-
Slow Addition: Add the nitrating mixture (HNO₃/H₂SO₄) slowly and dropwise to the substrate solution to maintain a low concentration of the nitrating agent and control the exothermic reaction.[2]
Q3: I am observing a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of dark, tarry materials is a common issue in nitration reactions, especially with aniline (B41778) derivatives.
-
Cause: This is typically due to oxidation of the aromatic amine.[2] The powerful oxidizing nature of nitric acid can degrade the starting material or product, particularly if the amino group is not fully protected or if the reaction temperature is too high.
-
Prevention:
-
Ensure Complete Protection: Verify that the initial acetylation of 3-methylaniline has gone to completion before proceeding with nitration.
-
Maintain Low Temperature: Strictly control the temperature during the addition of the nitrating mixture and throughout the reaction.
-
Use a Sufficient Amount of Sulfuric Acid: Sulfuric acid acts as a solvent and helps to moderate the activity of nitric acid, reducing its oxidative potential.
-
Q4: How can I effectively separate this compound from its isomers?
Separation of positional isomers can be challenging due to their similar physical properties.
-
Recrystallization: This is the most common method. The choice of solvent is critical. Ethanol (B145695) or ethanol/water mixtures are frequently used for recrystallizing nitroaniline derivatives.[2][4] The difference in solubility between the para-isomer (desired product) and other isomers like the ortho-isomer often allows for effective separation.
-
Column Chromatography: For difficult separations or to obtain very high purity material, silica (B1680970) gel column chromatography can be employed. A solvent system like ethyl acetate/petroleum ether can be used for elution.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High level of 3-Methyl-6-nitroaniline isomer | 1. Reaction temperature too high. 2. Incorrect ratio of nitrating agents. | 1. Maintain nitration temperature strictly between 0-10 °C. 2. Re-evaluate the molar ratios of nitric acid and sulfuric acid. |
| Presence of unreacted starting material (N-acetyl-3-methylaniline) | 1. Insufficient nitrating agent. 2. Reaction time too short. 3. Inadequate mixing. | 1. Ensure at least one molar equivalent of nitric acid is used. 2. Monitor the reaction by TLC and allow it to stir until the starting material is consumed. 3. Use efficient mechanical stirring. |
| Low yield after hydrolysis (deprotection) | 1. Incomplete hydrolysis of the N-acetyl group. 2. Degradation of the product during heating in acidic or basic conditions. | 1. Ensure sufficient heating time and concentration of acid/base for the hydrolysis step. 2. Monitor the hydrolysis by TLC. 3. Avoid excessively harsh conditions (prolonged heating, very high acid/base concentration). |
| Formation of dark, oxidized byproducts | 1. Incomplete protection of the amine group. 2. Reaction temperature exceeded the optimal range. | 1. Confirm the purity and completeness of the acetylation step before nitration. 2. Use an ice/salt bath and slow, dropwise addition of the nitrating mixture. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This synthesis is a three-step process adapted from standard procedures for the nitration of protected anilines.[1][2]
Step 1: Acetylation of 3-Methylaniline
-
In a round-bottom flask, dissolve 3-methylaniline (0.1 mol) in glacial acetic acid (25 mL).
-
Slowly add acetic anhydride (B1165640) (0.11 mol) dropwise while stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture at approximately 80°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid, N-acetyl-3-methylaniline, by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-3-methylaniline. Dry the product completely before proceeding.
Step 2: Nitration of N-acetyl-3-methylaniline
-
In a flask, add concentrated sulfuric acid (50 mL) and cool it to 0 °C in an ice/salt bath.
-
Slowly add the dried N-acetyl-3-methylaniline (0.09 mol) in small portions, ensuring the temperature does not rise above 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.1 mol) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of N-acetyl-3-methylaniline over 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture slowly over crushed ice (ca. 250 g) with vigorous stirring.
-
Collect the yellow precipitate (N-acetyl-3-methyl-4-nitroaniline and isomers) by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
Step 3: Hydrolysis of N-acetyl-3-methyl-4-nitroaniline
-
Transfer the crude nitrated product to a round-bottom flask containing a mixture of ethanol (70 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture under reflux for 1-2 hours until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture and pour it into a beaker of cold water (300 mL).
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution until the product precipitates. Keep the mixture cool during neutralization.
-
Collect the crude this compound by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol to yield yellow crystals.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. books.rsc.org [books.rsc.org]
- 3. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
Technical Support Center: 3-Methyl-4-nitroaniline Purification
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3-Methyl-4-nitroaniline. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from its synthesis, which often involves the nitration of 3-methylaniline (m-toluidine). These impurities are primarily other positional isomers, such as 2-methyl-5-nitroaniline (B49896) and 3-methyl-6-nitroaniline. Unreacted starting material and dinitrated byproducts can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization is often sufficient for removing bulk impurities and achieving moderate to high purity.[1][2] For separating challenging isomeric impurities, column chromatography is generally more effective.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: An aqueous ethanol (B145695) solution is a commonly used and effective solvent system for the recrystallization of this compound.[3] The compound is soluble in hot ethanol and less soluble in cold water, allowing for good crystal formation upon cooling. Methanol has also been reported as a suitable recrystallization solvent.[4]
Q4: How can I assess the purity of my purified this compound?
A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][5][6] Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification and identifying the presence of impurities. The melting point of the purified compound is also a good indicator of purity; pure this compound has a melting point in the range of 131-141°C.
Troubleshooting Guides
Recrystallization Issues
Q5: My this compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out," the formation of a liquid layer instead of solid crystals, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To address this, you can:
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Add more of the "good" solvent: If using a mixed solvent system like ethanol/water, add a small amount of additional hot ethanol to reduce the supersaturation.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.
Q6: The recovery of my purified this compound is very low. How can I improve the yield?
A6: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Excess solvent will keep more of your compound dissolved even after cooling.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter flask.
-
Incomplete crystallization: Make sure the solution is sufficiently cooled, preferably in an ice bath, to maximize the precipitation of the product.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.
Q7: My final product is still yellow or brown. How can I decolorize it?
A7: The presence of color indicates persistent impurities. To decolorize the product:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product, reducing the overall yield.
-
Perform a second recrystallization: A subsequent recrystallization can further remove colored impurities.
Column Chromatography Issues
Q8: I am having trouble separating the isomers of this compound by column chromatography. What can I do?
A8: Separating positional isomers can be challenging due to their similar polarities. To improve separation:
-
Optimize the mobile phase: The polarity of the eluent is critical. For silica (B1680970) gel chromatography, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a good starting point. You can optimize the ratio by running analytical TLC plates first to find a solvent system that gives good separation of the spots (a difference in Rf values of at least 0.2 is ideal).
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Adjust the flow rate: A slower flow rate can improve resolution by allowing for better equilibration between the stationary and mobile phases.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, other stationary phases like alumina (B75360) or reverse-phase silica (C18) could be explored.
Data Presentation
| Purification Method | Purity Achieved (HPLC/GC) | Typical Yield | Key Parameters |
| Single Recrystallization (Aqueous Ethanol) | >98% | 70-85% | Slow cooling, minimal hot solvent |
| Multiple Recrystallizations | >99% | 50-70% (overall) | May be needed for higher purity |
| Column Chromatography (Silica Gel) | >99.5% | 60-80% | Optimized hexane/ethyl acetate mobile phase |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Aqueous Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to find a mobile phase that provides good separation of the desired product from its impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
overcoming solubility issues with 3-Methyl-4-nitroaniline in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitroaniline. The focus is on overcoming common solubility challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an off-white to tan crystalline powder.[1][2] While specific quantitative solubility data is not extensively published, it is generally characterized as being soluble in organic solvents.[1] Its solubility is influenced by the polarity of the solvent, with better solubility in more polar organic solvents. For related isomers like N-methyl-4-nitroaniline, it is readily soluble in acetone (B3395972) and benzene, slightly soluble in ethanol (B145695), and insoluble in water.[3][4]
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the principle of "like dissolves like," polar organic solvents are generally a good starting point. For compounds with similar functional groups, solvents like acetone, ethyl acetate (B1210297), and alcohols have been shown to be effective.[5]
-
Heating: The solubility of this compound, like most solid organic compounds, is expected to increase with temperature. Gently heating the solvent while stirring can significantly improve dissolution.
-
Co-solvents: Employing a co-solvent system can be highly effective. This involves using a mixture of a solvent in which your reactant is highly soluble and another miscible solvent in which your other reaction components are soluble.
-
Particle Size Reduction: Grinding the this compound to a finer powder will increase the surface area available for solvation, which can lead to faster dissolution.
Q3: Can I use this compound in aqueous reactions?
Directly using this compound in purely aqueous solutions is challenging due to its low water solubility.[3][4] However, for reactions that require an aqueous medium, such as diazotization, it is common to first dissolve the amine in an acidic aqueous solution to form the more soluble salt.
Q4: My this compound is precipitating out of the solution during my reaction. How can I prevent this?
Precipitation during a reaction can be caused by several factors:
-
Temperature Changes: If the reaction is cooled or the ambient temperature drops, the solubility may decrease, leading to precipitation. Maintaining a constant, and if necessary, elevated temperature can prevent this.
-
Change in Solvent Composition: If the reaction produces a byproduct that alters the polarity of the solvent mixture, the solubility of your starting material may decrease.
-
Reaction Consumption: As the this compound is consumed, the concentration of other, potentially less soluble, species increases.
To address this, ensure your reaction is sufficiently dilute, maintain a consistent temperature, and consider using a solvent system that can accommodate all components throughout the reaction.
Troubleshooting Guide: Solubility Issues in Diazotization Reactions
Diazotization is a common reaction for this compound, often used in the synthesis of azo dyes.[1] Solubility can be a critical factor in the success of this reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound does not fully dissolve in the acidic solution. | Insufficient acid concentration. Low temperature of the acidic solution. | Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used to fully protonate the amine, forming the more soluble anilinium salt.[6] Gentle warming may be required initially to dissolve the amine before cooling for the diazotization. |
| A solid precipitates from the reaction mixture upon addition of sodium nitrite (B80452). | The diazonium salt being formed is sparingly soluble. The temperature is too low, causing the amine salt to precipitate. | Ensure vigorous stirring to maintain a fine suspension. The use of a co-solvent like glacial acetic acid or DMSO can help maintain the solubility of all species.[7] |
| The reaction mixture is viscous and difficult to stir. | The concentration of the reactants is too high. | Dilute the reaction mixture with more of the acidic solvent. This will help to keep all components in solution or as a fine, stirrable slurry. |
| Low yield of the desired product. | Incomplete diazotization due to poor solubility of the starting amine. Decomposition of the diazonium salt. | Improve the initial dissolution of the this compound in the acid. A patent for sparingly soluble amines suggests dissolving the amine in a suitable organic solvent or acid first.[7] Maintain a low temperature (0-5 °C) throughout the addition of nitrite to prevent decomposition.[6] |
Data Presentation
Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent Type | Solubility | Source |
| This compound | Organic Solvents | Generally Soluble | [1] |
| N-Methyl-4-nitroaniline | Acetone, Benzene | Easily Soluble | [4] |
| Ethanol | Slightly Soluble | [4] | |
| Water | Insoluble | [3][4] | |
| 4-Methyl-2-nitroaniline | Various Organic Solvents | Solubility increases with temperature. Relative order: 2-butanone (B6335102) > N,N-dimethylformamide > ethyl acetate > 1,4-dioxane (B91453) > acetonitrile (B52724) > 1,2-dichloroethane (B1671644) > chlorobenzene (B131634) > toluene (B28343) > n-butanol > n-propanol > isopropanol (B130326) > ethanol > methanol (B129727) > carbon tetrachloride. | [5] |
Experimental Protocols
Protocol 1: Determination of Qualitative and Quantitative Solubility
This protocol describes a method to determine the solubility of this compound in a given solvent.
Materials:
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This compound
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Selected solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Heating plate
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Analytical balance
-
Filtration apparatus (syringe filter or Büchner funnel)
Methodology:
-
Qualitative Assessment:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a vial.
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Add a small volume of the chosen solvent (e.g., 1 mL) at room temperature.
-
Stir the mixture and observe if the solid dissolves completely.
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If it dissolves, the compound is soluble at that concentration. If not, it is sparingly soluble or insoluble.
-
Gently heat the mixture to observe if solubility increases with temperature.
-
-
Quantitative Assessment (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully take a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtering through a syringe filter is recommended.
-
Evaporate the solvent from the filtered supernatant and accurately weigh the remaining solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
Protocol 2: General Procedure for Diazotization of this compound
This protocol provides a general method for the diazotization of this compound, with considerations for its solubility.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Beakers and flasks
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Magnetic stirrer and stir bar
-
Dropping funnel
Methodology:
-
Dissolution of the Amine:
-
In a flask, create a mixture of a strong acid and water (or a mixture of acid and a co-solvent like glacial acetic acid).
-
Slowly add this compound to the acidic solution while stirring. Gentle warming may be necessary to achieve complete dissolution to form the anilinium salt.
-
-
Cooling:
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature.[6]
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. Maintain the temperature below 5 °C throughout the addition.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete. The resulting diazonium salt solution can then be used in subsequent reactions, such as azo coupling.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 611-05-2 [amp.chemicalbook.com]
- 3. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 4. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
identifying and removing impurities from 3-Methyl-4-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 3-Methyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound, typically through the nitration of 3-methylaniline (m-toluidine), can result in several process-related impurities. The most common include:
-
Positional Isomers: Other isomers of methyl-nitroaniline are frequently formed, such as 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[1]
-
Unreacted Starting Materials: Residual 3-methylaniline (m-toluidine) may be present.
-
Over-nitrated Byproducts: Dinitro- or trinitro-m-cresol derivatives can be formed if the reaction conditions are not carefully controlled.[2]
Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the primary methods for the impurity profiling of this compound.[1][3]
-
HPLC is ideal for non-volatile and thermally labile compounds, making it suitable for all potential impurities.[1]
-
GC-MS is well-suited for volatile and thermally stable compounds and is particularly useful for identifying and quantifying unreacted starting materials and other volatile impurities.[1]
Q3: What are the recommended purification methods for this compound?
A3: The two main techniques for purifying crude this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.
-
Recrystallization is often sufficient for crude products with minor impurities.[2]
-
Column chromatography provides better separation for complex mixtures containing multiple byproducts.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily precipitate forms instead of crystals ("oiling out") | The solution may be supersaturated and cooled too quickly.[2] | Reheat the solution to dissolve the oil, then allow it to cool more slowly to room temperature before placing it in an ice bath.[2] |
| High concentration of impurities.[2] | Consider a preliminary purification step like column chromatography to remove the bulk of the impurities.[2] | |
| The solvent may be too nonpolar. | Add a small amount of a more polar co-solvent (e.g., water to an ethanol (B145695) solution).[3] | |
| Low recovery of purified product | Too much solvent was used.[2] | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2] |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[3] | |
| Product is still impure after recrystallization | The chosen solvent system is not effective at separating the impurities. | Multiple recrystallizations may be necessary. Consider using a different solvent or a mixture of solvents to improve selectivity.[3] |
| Isomeric impurities have similar solubility. | For persistent impurities, chromatographic methods should be employed.[3] | |
| Product is discolored (e.g., dark yellow or brown) | Presence of colored impurities or degradation products. | Perform a hot filtration step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.[3] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of isomers | The mobile phase composition is not optimal. | Screen different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) using Thin Layer Chromatography (TLC) first to find the optimal mobile phase.[3] |
| The column is not providing sufficient resolution. | Adjust the mobile phase polarity. A shallower gradient or isocratic elution may improve separation. | |
| Peak tailing in HPLC analysis | Interaction of the basic amine with acidic silanol (B1196071) groups on the silica (B1680970) stationary phase. | Use a well-end-capped column. Add a small amount of a competing amine like triethylamine (B128534) (TEA) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of the aniline.[4] |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Compound elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
Data Presentation
Solvent Selection for Recrystallization
The following table provides solubility data for 4-Methyl-2-nitroaniline, a close isomer of this compound, in various organic solvents at different temperatures. This data can serve as a useful guide for selecting a suitable recrystallization solvent. An ideal solvent will show high solubility at elevated temperatures and low solubility at lower temperatures.
Disclaimer: The following data is for 4-Methyl-2-nitroaniline and should be used as an approximation for this compound. Experimental verification is recommended.
| Solvent | Mole Fraction Solubility at 278.15 K (5°C) | Mole Fraction Solubility at 318.15 K (45°C) |
| 2-Butanone | 0.1532 | 0.3845 |
| N,N-Dimethylformamide | 0.1498 | 0.3789 |
| Ethyl Acetate | 0.1189 | 0.3356 |
| 1,4-Dioxane | 0.1154 | 0.3287 |
| Acetonitrile | 0.0876 | 0.2876 |
| 1,2-Dichloroethane | 0.0854 | 0.2798 |
| Chlorobenzene | 0.0654 | 0.2432 |
| Toluene | 0.0432 | 0.1987 |
| n-Butanol | 0.0411 | 0.1876 |
| n-Propanol | 0.0354 | 0.1654 |
| Isopropanol | 0.0321 | 0.1543 |
| Ethanol | 0.0287 | 0.1432 |
| Methanol | 0.0254 | 0.1234 |
| Carbon Tetrachloride | 0.0123 | 0.0876 |
Data adapted from a study on 4-methyl-2-nitroaniline.[5]
Typical Purity and Yield Data for Purification Methods
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~90 | >99 | 65-80 | Can achieve high purity, but the solvent ratio and cooling rate are critical to prevent oiling out. |
| Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) | 70-80 | >99 | 50-70 | More effective for complex mixtures with multiple impurities. Yield may be lower due to losses on the column. |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.[2]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully add the sample solution to the top of the column.[2]
-
-
Elution:
-
Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the this compound.[2]
-
-
Fraction Collection: Collect the eluent in a series of fractions.[2]
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[2]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizations
References
optimizing reaction conditions for 3-Methyl-4-nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the nitration of m-toluidine (B57737). To achieve high regioselectivity and yield, this process typically involves a three-step sequence:
-
Acetylation: The amino group of m-toluidine is protected by acetylation to form N-acetyl-m-toluidine. This prevents oxidation of the amino group and directs the nitration to the desired position.
-
Nitration: The N-acetyl-m-toluidine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position relative to the amino group.
-
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.
Q2: Why is the protection of the amino group necessary?
A2: Direct nitration of anilines like m-toluidine is problematic for several reasons. The amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry by-products and a significant decrease in yield.[1] Additionally, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion. This protonated group is a meta-director, which would lead to the formation of undesired isomers.[1][2] Protecting the amino group as an acetamide (B32628) moderates its activating effect, prevents oxidation, and ensures the desired regioselectivity for the para-nitro product.
Q3: What are the main challenges and side products in this synthesis?
A3: The primary challenges include:
-
Isomer Formation: Incomplete protection or harsh reaction conditions can lead to the formation of other isomers, such as 3-Methyl-2-nitroaniline and 3-Methyl-6-nitroaniline.[3]
-
Oxidation: As mentioned, the amino group is prone to oxidation, resulting in colored impurities and reduced yield.[1]
-
Over-nitration: Although less common with a protected amine, there is a possibility of introducing more than one nitro group onto the aromatic ring under harsh conditions.
-
Incomplete Reactions: Incomplete acetylation, nitration, or hydrolysis will result in a mixture of starting materials, intermediates, and the final product, complicating purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of N-acetyl-m-toluidine (Acetylation Step) | - Incomplete reaction. - Loss of product during workup. | - Ensure the use of a slight excess of acetic anhydride (B1165640). - Increase the reaction time or gently heat the reaction mixture. - Ensure complete precipitation of the product by adding the reaction mixture to ice-cold water. |
| Formation of a Dark, Tarry Mixture During Nitration | - Oxidation of the aromatic ring or amino group. - Reaction temperature is too high. | - Ensure the amino group is fully protected before nitration. - Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture.[4] - Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. |
| Low Yield of this compound (Nitration Step) | - Incomplete nitration. - Formation of undesired isomers. - Loss of product during workup. | - Allow the reaction to stir for a sufficient time after the addition of the nitrating agent. - Use a well-controlled, low temperature to favor the formation of the para-isomer.[3] - Carefully pour the reaction mixture onto crushed ice to ensure complete precipitation of the nitrated product. |
| Presence of Multiple Spots on TLC After Nitration | - Formation of ortho and meta isomers. - Presence of unreacted starting material. | - Optimize the nitration temperature; lower temperatures generally favor the para-isomer. - Ensure the protecting group is still intact before nitration. - Purification by recrystallization from a suitable solvent like ethanol (B145695) can help separate the isomers.[5] |
| Incomplete Hydrolysis of the Acetyl Group | - Insufficient reaction time or acid/base concentration. | - Increase the reflux time during the hydrolysis step. - Use a higher concentration of acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) for the hydrolysis.[6] |
| Difficulty in Purifying the Final Product | - Presence of isomeric impurities. - Residual starting materials or intermediates. | - Recrystallization from ethanol or a mixture of ethanol and water is often effective.[4] - Column chromatography can be employed for a more thorough purification if necessary. |
Experimental Protocols
Step 1: Acetylation of m-Toluidine to N-acetyl-m-toluidine
Methodology:
-
In a round-bottom flask, dissolve m-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may occur, and the temperature should be monitored.
-
Gently heat the mixture under reflux for approximately 30-60 minutes to ensure the reaction goes to completion.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water to precipitate the N-acetyl-m-toluidine.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.
| Parameter | Value |
| m-Toluidine to Acetic Anhydride Molar Ratio | 1 : 1.1 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 30-60 minutes |
| Typical Yield | >90% |
Step 2: Nitration of N-acetyl-m-toluidine
Methodology:
-
In a flask, carefully dissolve the dried N-acetyl-m-toluidine in concentrated sulfuric acid, maintaining a low temperature using an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, ensuring the reaction temperature is maintained between 0-5°C with vigorous stirring.[7]
-
After the addition is complete, allow the reaction to stir at the same temperature for approximately 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude N-acetyl-3-methyl-4-nitroaniline.
-
Filter the product, wash it with cold water until the washings are neutral, and dry it.
| Parameter | Value |
| Nitrating Agent | Concentrated HNO₃ in Concentrated H₂SO₄ |
| Reaction Temperature | 0-5 °C[7] |
| Reaction Time | 30-60 minutes |
| Key Observation | Formation of a yellow precipitate upon pouring into ice water. |
| Reported Yield of this compound after hydrolysis | 91%[3] |
Step 3: Hydrolysis of N-acetyl-3-methyl-4-nitroaniline
Methodology:
-
Place the crude N-acetyl-3-methyl-4-nitroaniline in a round-bottom flask.
-
Add a solution of aqueous sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux for 30-60 minutes to remove the acetyl group.
-
Cool the reaction mixture and carefully neutralize it with a sodium hydroxide (B78521) solution to precipitate the this compound.
-
Filter the solid product, wash it with water, and dry it.
-
The crude product can be purified by recrystallization from ethanol.
| Parameter | Value |
| Hydrolysis Agent | Aqueous Sulfuric Acid (e.g., 70%) or Aqueous Sodium Hydroxide |
| Reaction Temperature | Reflux |
| Reaction Time | 30-60 minutes |
| Purification | Recrystallization from Ethanol |
| Expected Melting Point | 136-141 °C[3] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
preventing byproduct formation in the nitration of 3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the nitration of 3-methylaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of 3-methylaniline and provides actionable solutions.
Problem 1: The reaction mixture turns dark brown or black, yielding a tarry, insoluble material.
-
Solution:
-
Protect the Amino Group: The most effective strategy is to protect the amino group before nitration.[1][3] This is commonly achieved by acetylating the 3-methylaniline with acetic anhydride (B1165640) to form N-(3-methylphenyl)acetamide (3-methylacetanilide).[1][4] The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which helps prevent oxidation.[1]
-
Control Temperature: Ensure the reaction temperature is kept low, typically between 0-10 °C, during the addition of the nitrating mixture to minimize thermal decomposition and oxidation.[1]
-
Problem 2: A significant amount of the meta-nitroaniline isomer (e.g., 3-methyl-5-nitroaniline) is isolated.
-
Solution:
-
Protect the Amino Group: By converting the amino group to an acetamido group, you eliminate its basicity. The amide is not readily protonated by the nitrating mixture, ensuring it remains an ortho-para director throughout the reaction.[1][5]
-
Use Milder Nitrating Agents: For complex substrates, exploring alternative, less acidic nitrating systems can be an option.[1]
-
Problem 3: Multiple nitro groups are being added to the aromatic ring (polynitration).
-
Primary Cause: The unprotected amino group is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the addition of more than one nitro group.
-
Solution:
-
Protect the Amino Group: The acetamido group is less activating than the amino group, which moderates the reactivity of the ring and helps to prevent polynitration.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 3-methylaniline not recommended?
Direct nitration of 3-methylaniline with a mixture of nitric acid and sulfuric acid is problematic for two main reasons:
Q2: How does protecting the amino group prevent byproduct formation?
Protecting the amino group, typically by acetylation to form an acetamido group (-NHCOCH₃), prevents byproduct formation in several ways:
-
It reduces the activating effect of the amino group, making the ring less susceptible to oxidation.[3]
-
The amide is not basic and therefore does not get protonated in the acidic medium. This ensures that it remains an ortho-para directing group, preventing the formation of the meta isomer.[1]
-
The reduced activation also helps to prevent polynitration.[1]
Q3: What is the expected regioselectivity for the nitration of 3-methylacetanilide?
The nitration of 3-methylacetanilide is expected to yield primarily 3-methyl-4-nitroaniline. This is because the position para to the strongly activating acetamido group is favored. The methyl group also directs to this position (ortho to the methyl group), reinforcing this regioselectivity. Studies have shown that the nitration of 3-methylacetanilide can yield as high as 91% this compound.[6]
Data Presentation
Table 1: Product Distribution in Direct vs. Protected Nitration of Aniline (B41778)
| Reaction Condition | o-Nitroaniline (%) | m-Nitroaniline (%) | p-Nitroaniline (%) | Reference |
| Direct Nitration | 2 | 47 | 51 | [1] |
| Protected (Acetanilide) | Major | Minor | Major | [3] |
Table 2: Expected Product Distribution in the Nitration of 3-Methylacetanilide
| Product | Expected Yield (%) | Directing Effect | Reference |
| This compound | 91 | Favored by both -NHAc (+R) and -CH₃ (+I) | [6] |
| 3-methyl-6-nitroaniline | Minor | Favored by both groups but sterically hindered | [6] |
| 3-methyl-2-nitroaniline | Minor | Favored by -NHAc but sterically hindered | [6] |
Experimental Protocols
Protocol 1: Protection of 3-Methylaniline via Acetylation
This procedure converts 3-methylaniline into 3-methylacetanilide to protect the amino group.
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Setup: In a suitable flask, dissolve 3-methylaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring.
-
Reaction: Gently warm the mixture for a short period (e.g., 15-30 minutes).
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the 3-methylacetanilide.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize if necessary.
Protocol 2: Nitration of 3-Methylacetanilide
-
Setup: In a flask maintained at 0-5 °C, dissolve 3-methylacetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at a low temperature for a specified time.
-
Isolation: Carefully pour the reaction mixture over crushed ice. The nitrated product will precipitate.
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Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent like ethanol.
Protocol 3: Deprotection via Hydrolysis
This final step removes the acetyl group to yield the final nitro-3-methylaniline product.
-
Setup: Suspend the purified nitro-3-methylacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).[1]
-
Reaction: Heat the mixture under reflux for approximately 20-30 minutes until the solid has dissolved.[1]
-
Isolation: Cool the solution and then pour it into a beaker of cold water.
-
Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the nitro-3-methylaniline.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize if necessary.
Visualizations
Caption: Recommended experimental workflow for the nitration of 3-methylaniline.
Caption: Byproduct formation pathways in the direct nitration of 3-methylaniline.
Caption: Troubleshooting workflow for 3-methylaniline nitration side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. brainly.in [brainly.in]
- 4. The reagent used for protection of amino group during the nitration of aniline is [allen.in]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Scaling Up 3-Methyl-4-nitroaniline Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Methyl-4-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up from laboratory to pilot or production scale. The typical synthesis route involves the acetylation of m-toluidine (B57737), followed by nitration and subsequent hydrolysis of the acetyl group.
| Issue Encountered | Potential Causes | Recommended Solutions |
| Low Overall Yield | 1. Incomplete acetylation of m-toluidine.2. Oxidation of the amino group during direct nitration (if no protecting group is used).[1]3. Formation of undesired isomers (e.g., 3-methyl-2-nitroaniline, 3-methyl-6-nitroaniline).4. Incomplete hydrolysis of the N-acetyl intermediate.5. Product loss during workup and purification steps.[1] | 1. Ensure complete reaction by monitoring with Thin Layer Chromatography (TLC). Consider a slight excess of acetic anhydride.2. Always use a protecting group strategy (acetylation) to prevent oxidation and control regioselectivity.[1]3. Maintain strict temperature control during nitration (0-5 °C) to favor the formation of the desired 4-nitro isomer.[2]4. Monitor the hydrolysis step by TLC to ensure full conversion. Reflux with aqueous acid until the starting material is consumed.[2]5. Optimize extraction and recrystallization solvent volumes to minimize solubility losses. |
| Formation of Tarry, Dark-Colored Byproducts | 1. Direct nitration of m-toluidine without a protecting group.[1]2. Nitration temperature is too high, leading to oxidation.[1]3. Rapid, uncontrolled addition of the nitrating agent.[1] | 1. Protect the amino group via acetylation before nitration.[1]2. Maintain the reaction temperature below 5 °C during the addition of the nitrating agent.[3]3. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.[1] |
| Unexpected Isomer Ratio (High percentage of other nitro-isomers) | 1. Protonation of the amino group in direct nitration directs the reaction to other positions.2. Insufficient temperature control during nitration. | 1. The use of an N-acetyl protecting group is crucial as it is a strong ortho, para-director, leading to the desired 4-nitro product.[2]2. Carefully control the temperature, as higher temperatures can lead to the formation of other isomers. |
| Difficulties in Product Purification | 1. Presence of multiple isomers with similar physical properties.2. Contamination with starting materials or tarry byproducts. | 1. Recrystallization from ethanol (B145695) is often effective for purification.[4] Ensure slow cooling to promote the formation of pure crystals.2. Thoroughly wash the crude product with cold water after precipitation to remove excess acid.[1] If significant impurities persist, column chromatography may be necessary, though it is less ideal for large-scale production. |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of m-toluidine not recommended for producing this compound?
Direct nitration of m-toluidine with a mixture of nitric and sulfuric acid is problematic for two main reasons. Firstly, the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-director. This leads to the formation of undesired isomers. Secondly, the amino group is highly susceptible to oxidation by nitric acid, which results in the formation of tarry byproducts and significantly lowers the yield.[1]
Q2: How does acetylation of the amino group improve the synthesis?
Acetylation converts the amino group (-NH₂) into an acetamido group (-NHCOCH₃). This protecting group is an ortho, para-director, which directs the incoming nitro group primarily to the desired position 4 (para to the acetamido group). It also moderates the activating effect of the amino group, preventing oxidation and leading to a cleaner reaction with a higher yield of the desired isomer.[2]
Q3: What are the most critical parameters to control during the scale-up of the nitration step?
The most critical parameters are temperature control and the rate of addition of the nitrating agent. The nitration reaction is highly exothermic, and poor temperature control can lead to an increased rate of side reactions, formation of undesired isomers, and potentially a runaway reaction. Vigorous and efficient stirring is also crucial on a larger scale to ensure uniform temperature distribution and prevent localized "hot spots."
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the solution is cooled too quickly or if the concentration of the product is too high. To remedy this, try reheating the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool down much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help to induce nucleation and crystal formation.
Q5: How can I effectively monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of all three steps: acetylation, nitration, and hydrolysis. By spotting the reaction mixture alongside the starting material, you can visually determine when the starting material has been consumed. For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Quantitative Data Summary
The following table summarizes the expected yields for the three-step synthesis of this compound from m-toluidine.
| Step | Reaction | Starting Material | Product | Typical Yield |
| 1 | Acetylation | m-Toluidine | N-acetyl-m-toluidine | >95% |
| 2 | Nitration | N-acetyl-m-toluidine | N-acetyl-3-methyl-4-nitroaniline | ~91% (of the 4-nitro isomer)[2] |
| 3 | Hydrolysis | N-acetyl-3-methyl-4-nitroaniline | This compound | >90% |
Experimental Protocol: Synthesis of this compound
This protocol details the three-step synthesis from m-toluidine.
Step 1: Acetylation of m-Toluidine
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In a flask equipped with a mechanical stirrer and a reflux condenser, add m-toluidine.
-
Slowly add a slight molar excess of acetic anhydride, followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to a gentle reflux and maintain for 1-2 hours, or until TLC analysis shows the complete consumption of m-toluidine.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water with stirring to precipitate the N-acetyl-m-toluidine.
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Filter the solid product, wash thoroughly with cold water, and dry.
Step 2: Nitration of N-acetyl-m-toluidine
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In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve the dried N-acetyl-m-toluidine in concentrated sulfuric acid.
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Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of N-acetyl-m-toluidine, ensuring the temperature is maintained below 5 °C.[3]
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the N-acetyl-3-methyl-4-nitroaniline.
-
Filter the yellow solid, wash it extensively with cold water until the washings are neutral, and then dry.
Step 3: Hydrolysis of N-acetyl-3-methyl-4-nitroaniline
-
In a round-bottom flask with a reflux condenser, suspend the dried N-acetyl-3-methyl-4-nitroaniline in a mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄).[5]
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete disappearance of the starting material.[2]
-
Cool the reaction mixture and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a base (e.g., concentrated sodium hydroxide (B78521) solution) with external cooling, until the solution is basic. This will precipitate the this compound.
-
Filter the solid product, wash it thoroughly with water, and dry.
-
For further purification, recrystallize the crude product from ethanol.[4]
Process Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision workflow for this compound synthesis.
References
dealing with coloration issues during 3-Methyl-4-nitroaniline purification
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering coloration issues during the purification of 3-Methyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of coloration in this compound?
A1: Coloration in this compound is typically due to the presence of impurities. These can include:
-
Oxidation Products: Anilines are susceptible to oxidation, which can form highly colored polymeric impurities. Exposure to air and light can accelerate this process.
-
Nitrated Impurities: Side products from the nitration reaction during synthesis, such as isomers or over-nitrated compounds, can be colored.[1]
-
Starting Material and Intermediates: Residual starting materials or intermediates from the synthesis can also impart color.[1]
-
Degradation Products: The nitro group can enhance the compound's susceptibility to degradation under certain conditions (e.g., high temperatures), leading to colored byproducts.[2]
Q2: How can I prevent the discoloration of this compound during storage?
A2: To minimize discoloration during storage, it is recommended to:
-
Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Avoid exposure to strong oxidizing agents.[5]
Q3: What is the most effective initial purification step for colored this compound?
A3: Recrystallization is a highly effective and recommended initial purification step.[6] It is particularly useful for removing the bulk of colored impurities and other solid byproducts. For highly colored solutions, the use of a decolorizing agent like activated charcoal during recrystallization is often beneficial.[6][7]
Q4: Which analytical techniques are suitable for assessing the purity and color of this compound?
A4: The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of the compound and quantifying impurities.[1][6] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used, with UV detection around 380 nm.[6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of purification and assess the presence of colored impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (136-141 °C) is a good indicator of purity.[3][8] A broad or depressed melting point suggests the presence of impurities.
-
UV-Vis Spectroscopy: This technique can be used to quantify the color of the compound in solution and to track the removal of colored impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| The solution remains intensely colored even when hot. | High concentration of colored, soluble impurities. | Add a small amount of activated charcoal to the hot solution and boil for a few minutes before performing a hot filtration.[6][7] |
| The product is still colored after recrystallization. | The chosen solvent is not effective at leaving colored impurities in the mother liquor. The cooling process was too rapid, trapping impurities in the crystals. | Try a different recrystallization solvent or a solvent mixture. Ensure the solution cools slowly to allow for selective crystallization. Multiple recrystallizations may be necessary.[6] |
| An oil forms instead of crystals ("oiling out"). | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound-impurity mixture. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[1] |
| Low recovery of purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6] Preheat the filtration apparatus to prevent premature crystallization.[1] |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from colored impurities. | The mobile phase (eluent) composition is not optimal. | Use TLC to screen different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find the optimal mobile phase that provides good separation.[6] |
| The product elutes with a colored band. | The colored impurity has a similar polarity to the product. | A shallower solvent gradient or isocratic elution with a weaker solvent system may improve separation. If separation is still poor, a different stationary phase (e.g., alumina) could be tested. |
| Streaking or tailing of the colored band on the column. | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a polar solvent (like methanol) to the eluent can sometimes reduce tailing for polar compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol (B145695)
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 80-90% aqueous ethanol. Start with approximately 10-15 mL of solvent per gram of crude material. Heat the mixture with stirring until the solid completely dissolves.
-
Decoloration (Optional): If the solution is highly colored, remove it from the heat source and add a small amount of activated charcoal (approximately 1-2% by weight of the solute). Swirl the flask and gently boil the solution for 5-10 minutes.
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Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Flash Column Chromatography
This is a starting point for chromatographic purification.
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
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Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation (aim for an Rf of ~0.2-0.4 for the product).
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
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Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder.
-
Elution and Fraction Collection: Begin elution with the determined solvent system. If a gradient is needed, gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC to identify those containing the pure, colorless product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Decolorization | Comments |
| Water | Low | Moderate | Good | May require a large volume of water. |
| Ethanol | Moderate | High | Good | A good general-purpose solvent. |
| Methanol | Moderate | High | Good | Similar to ethanol, but more volatile.[3][4] |
| Aqueous Ethanol | Low-Moderate | High | Excellent | A common and effective mixed-solvent system that allows for fine-tuning of solubility.[6] |
| Toluene | Low | High | Moderate | Good for less polar impurities. |
| Hexane/Ethyl Acetate | Low | Moderate-High | Moderate | A good mixed-solvent system for controlling polarity. |
Visualizations
Caption: Troubleshooting workflow for coloration issues.
Caption: Experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 611-05-2 [amp.chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing 3-Methyl-4-nitroaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methyl-4-nitroaniline. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, ensuring clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthesis route for this compound?
The most established route for synthesizing this compound starts from 3-methylaniline (m-toluidine). It is a three-step process designed to control the regioselectivity of the nitration reaction:
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Protection of the Amino Group: The amino group of m-toluidine (B57737) is acetylated using acetic anhydride (B1165640) to form N-acetyl-3-methylaniline.
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Nitration: The resulting N-acetyl-3-methylaniline is nitrated using a mixture of nitric acid and sulfuric acid.
-
Deprotection (Hydrolysis): The acetyl group is removed from the N-acetyl-3-methyl-4-nitroaniline intermediate via acid-catalyzed hydrolysis to yield the final product.[1]
Q2: Why is it critical to protect the amino group before nitration?
Direct nitration of anilines, including m-toluidine, is highly problematic for two main reasons:
-
Oxidation: The amino group (–NH₂) is highly activating and susceptible to oxidation by nitric acid, leading to the formation of dark, tarry by-products and significantly reducing the yield.[2][3]
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Loss of Regiocontrol: In the highly acidic nitrating medium, the basic amino group is protonated to form the anilinium ion (–NH₃⁺). This ion is a strong deactivating group and directs incoming electrophiles to the meta position, which is not the desired outcome for this synthesis.[2][4]
Protecting the amino group as an acetamido group (–NHCOCH₃) moderates its activating effect, preventing oxidation, and ensures it remains a reliable ortho, para-director, leading to the desired 4-nitro isomer.[2]
Q3: What is the role of the "catalyst" in this synthesis?
In the context of this traditional synthesis, concentrated sulfuric acid is not just a solvent but also acts as a catalyst. It facilitates the generation of the active electrophile, the nitronium ion (NO₂⁺), from nitric acid.[5] The efficiency and selectivity of the reaction are highly dependent on the conditions, such as the temperature and the ratio of sulfuric to nitric acid, rather than the selection of a different catalyst. While modern methods using metal catalysts (e.g., copper-catalyzed nitration) exist for anilines, the mixed acid method remains the most common.[6]
Q4: What are the primary side products, and how can their formation be minimized?
The main potential side products are isomers of the desired product, primarily 2-nitro and 6-nitro derivatives. In the nitration of N-acetyl-3-methylaniline, the acetamido group directs to the ortho (2- and 6-) and para (4-) positions. However, the 4-position is strongly favored due to steric hindrance from the methyl group at the 3-position, which impedes attack at the 2-position.[7]
To minimize side products:
-
Maintain Low Temperatures: Keep the reaction temperature strictly controlled (typically 0-10 °C) during the addition of the nitrating mixture to enhance selectivity and prevent over-nitration or oxidation.[8]
-
Ensure Complete Protection: Confirm the initial acetylation step has gone to completion to avoid the formation of meta-isomers from unprotected m-toluidine.
Q5: Are there alternative catalytic routes to this compound?
An alternative industrial route for similar compounds involves the selective catalytic reduction of dinitrotoluenes. For example, 2,4-dinitrotoluene (B133949) can be reduced to a mixture of monoamino-nitrotoluenes.[9] However, achieving high selectivity for a specific isomer like this compound (4-amino-3-nitrotoluene) via this route is challenging and often requires specialized catalysts and conditions that are not well-documented in open literature. The protection-nitration-deprotection pathway from m-toluidine remains the more predictable and accessible method for laboratory-scale synthesis.
Troubleshooting Guide
Issue: Low Overall Yield
-
Q: My final yield of this compound is significantly lower than expected. What are the common causes?
-
A: Low yield can stem from issues in any of the three steps.
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Incomplete Acetylation: If the protection step is incomplete, a portion of the m-toluidine will be protonated during nitration, leading to non-nitrated starting material in the aqueous layer or unwanted meta-isomers.
-
Product Loss During Nitration Workup: The nitrated intermediate (N-acetyl-3-methyl-4-nitroaniline) is precipitated by pouring the reaction mixture onto ice. If an insufficient amount of ice/water is used, or if the product is slightly soluble, losses can occur.
-
Incomplete Hydrolysis: The deprotection step may not have gone to completion. Check for the presence of the intermediate in your final product using TLC or NMR.
-
Degradation: Poor temperature control during nitration can lead to oxidation and decomposition, appearing as a dark, tarry reaction mixture.[3]
-
-
Issue: Impure Product / Isomer Contamination
-
Q: My final product is contaminated with other isomers. How can I improve the regioselectivity?
-
A: The formation of 2-nitro and 6-nitro isomers is the most likely cause of contamination.
-
Temperature Control: This is the most critical parameter. The dropwise addition of the nitrating mixture must be slow, and the internal reaction temperature should be maintained below 10 °C, preferably closer to 0 °C.[7] Higher temperatures can reduce the selectivity of the reaction.
-
Protecting Group: The acetamido group provides excellent regioselectivity for the 4-position. Ensure it was properly installed. Using bulkier protecting groups is an option but complicates the synthesis.
-
-
Issue: Reaction Turned Dark/Tarry During Nitration
-
Q: Upon adding the nitric acid, my reaction mixture turned dark brown/black and produced low yields. What happened?
-
A: This indicates oxidation of the aniline (B41778) derivative, a common side reaction in nitrations.[2]
-
Cause: This is almost always due to poor temperature control. The reaction is highly exothermic, and if the nitrating agent is added too quickly or the cooling bath is inefficient, the temperature can rise rapidly, favoring oxidation.
-
Solution: Use an efficient ice-salt bath, monitor the internal temperature with a thermometer, and add the pre-chilled nitrating mixture very slowly with vigorous stirring to ensure rapid heat dissipation.
-
-
Issue: Product Fails to Precipitate During Workup
-
Q: After quenching the nitration or hydrolysis reaction mixture in water/ice, no solid crashed out. What could be the issue?
-
A: This can happen for a few reasons.
-
Reaction Failure: The reaction may not have worked. Check a small aliquot of the reaction mixture by TLC before quenching.
-
Incomplete Neutralization (after hydrolysis): The final product, this compound, is an amine and will remain dissolved in acidic solution as its ammonium (B1175870) salt. After acid-catalyzed hydrolysis, the solution must be carefully neutralized with a base (e.g., NaOH, NaHCO₃) to a basic pH to precipitate the free amine.[2]
-
Cleavage of Protecting Group: In some cases, harsh acidic conditions might prematurely cleave the protecting group. If the product is an aniline salt, it will be water-soluble.[10]
-
-
Data Presentation
Table 1: Typical Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time | Typical Yield |
| 1. Protection | 3-Methylaniline | Acetic Anhydride | Glacial Acetic Acid | 100 | 30-60 min | >90% |
| 2. Nitration | N-acetyl-3-methylaniline | HNO₃ / H₂SO₄ | H₂SO₄ | 0 - 10 | 1-2 hours | 85-95% (crude) |
| 3. Deprotection | N-acetyl-3-methyl-4-nitroaniline | Concentrated HCl or H₂SO₄ (aq) | Water | 100 (Reflux) | 1-2 hours | >90% |
Note: Yields are representative and can vary based on experimental scale, purity of reagents, and workup efficiency.
Experimental Protocols
Protocol 1: Protection - Synthesis of N-acetyl-3-methylaniline
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 3-methylaniline (10.7 g, 0.1 mol) and glacial acetic acid (30 mL).
-
Reagent Addition: Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 30 minutes.
-
Isolation: Allow the mixture to cool slightly before pouring it carefully into 200 mL of ice-cold water with stirring.
-
Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. The product is typically pure enough for the next step.
Protocol 2: Nitration of N-acetyl-3-methylaniline
-
Setup: In a 250 mL flask, add concentrated sulfuric acid (40 mL) and cool it to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add N-acetyl-3-methylaniline (14.9 g, 0.1 mol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.11 mol) to chilled concentrated sulfuric acid (15 mL). Cool this mixture to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate using an addition funnel. Maintain the internal reaction temperature between 0-5 °C throughout the addition. After addition is complete, stir the mixture for an additional hour at the same temperature.
-
Isolation: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from ethanol (B145695) can be performed if necessary.
Protocol 3: Deprotection - Hydrolysis to this compound
-
Setup: Place the crude N-acetyl-3-methyl-4-nitroaniline (19.4 g, ~0.1 mol) in a 250 mL round-bottom flask. Add a 70% (v/v) aqueous solution of sulfuric acid (100 mL).
-
Reaction: Heat the mixture under reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Neutralization: Carefully neutralize the solution by slowly adding a concentrated aqueous solution of sodium hydroxide (B78521) until the pH is > 8. A yellow precipitate of this compound will form.
-
Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for high purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 4. Nitration of aniline in strong acidic medium also gives m-nitroaniline because [allen.in]
- 5. scribd.com [scribd.com]
- 6. Catalytic Nitration of Anilines - ChemistryViews [chemistryviews.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. chemistry-online.com [chemistry-online.com]
- 9. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
managing exothermic reactions in 3-Methyl-4-nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the highly exothermic nitration reaction during the synthesis of 3-Methyl-4-nitroaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on controlling the exothermic reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: Heat is generated faster than it can be dissipated by the cooling system.[1] 2. Inadequate Cooling: The cooling bath is not cold enough or has insufficient capacity.[1] 3. Poor Agitation: Localized "hot spots" with high reactant concentrations are forming.[1] 4. Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction's vigor.[2] | 1. IMMEDIATELY stop the addition of the nitrating agent.[2] 2. Enhance cooling by adding more ice/salt or switching to a colder bath (e.g., dry ice/acetone).[2][3] 3. Increase the stirring rate to improve heat dissipation. 4. If the temperature continues to rise, prepare for an emergency quench by slowly and carefully pouring the reaction mixture into a large volume of crushed ice and water. CAUTION: This should be a last resort as the dilution of concentrated acid is also highly exothermic.[1] |
| Low Yield of this compound | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.[1] 2. Side Reactions: Over-nitration or oxidation of the starting material due to elevated temperatures.[2][3] 3. Product Loss During Workup: The product may have some solubility in the acidic aqueous solution or may be lost during extraction.[2][3] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Consider extending the reaction time at the recommended low temperature. 2. Maintain strict temperature control throughout the addition of the nitrating agent.[2] 3. During workup, ensure the aqueous phase is sufficiently cold to minimize product solubility. Carefully neutralize the solution with a base while cooling to precipitate the product.[3] |
| Formation of Dark Brown or Black Reaction Mixture | Oxidation of the Starting Material: The amino group in the precursor (m-toluidine or its protected form) is sensitive to oxidation by nitric acid, especially at higher temperatures.[3] | 1. Ensure the reaction temperature is maintained at the lower end of the recommended range (e.g., -10°C to 0°C).[3] 2. Add the nitrating mixture very slowly and dropwise with vigorous stirring.[3] |
| Product Does Not Precipitate Upon Pouring onto Ice | 1. Low Product Concentration: The amount of product formed is too low to precipitate.[3] 2. High Product Solubility: The product has some solubility in the acidic aqueous solution.[3] | 1. Carefully neutralize the cold, acidic solution with a base (e.g., sodium bicarbonate or sodium carbonate solution) while maintaining a low temperature in an ice bath. This will decrease the solubility of the amine product and promote precipitation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the highly exothermic nature of the nitration reaction.[2] A failure to adequately control the temperature can lead to a runaway reaction, which can cause a rapid increase in pressure, boiling of the reaction mixture, and the release of toxic nitrogen oxide gases.[2] It is crucial to work in a well-ventilated fume hood and have an emergency quenching plan in place.
Q2: Why is a mixture of concentrated sulfuric acid and nitric acid used as the nitrating agent?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of the m-toluidine (B57737) derivative in this electrophilic aromatic substitution reaction.[2][4]
Q3: How can I effectively monitor the progress of the nitration reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot(s).
Q4: What is the purpose of pouring the reaction mixture over ice after the reaction is complete?
A4: Pouring the reaction mixture over ice serves two main purposes. First, it effectively quenches the reaction by rapidly cooling the mixture and diluting the concentrated acids.[2] Second, it causes the solid nitrated product, which is generally much less soluble in the cold aqueous solution, to precipitate out, facilitating its isolation.[2]
Experimental Protocol: Nitration of m-Toluidine (Conceptual)
While a specific protocol for this compound was not found in the search results, the following is a generalized procedure based on similar, well-documented nitration reactions of toluidine derivatives. Note: This protocol should be adapted and optimized based on laboratory safety protocols and risk assessments.
Materials:
-
m-Toluidine (or N-acetyl-m-toluidine for a more controlled reaction)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate or Sodium Carbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Protection of the Amino Group (Optional but Recommended): To prevent oxidation and control the regioselectivity, the amino group of m-toluidine can be protected, for example, by acetylation with acetic anhydride.[5][6]
-
Dissolution: Dissolve the protected or unprotected m-toluidine in concentrated sulfuric acid in a flask. This step is often exothermic and should be done with cooling.
-
Cooling: Cool the solution to a low temperature, typically between 0°C and 10°C, using an ice-salt bath.[7][8] For more reactive substrates, temperatures as low as -10°C may be necessary.[3]
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[1]
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the toluidine derivative. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[5] This addition should be done very slowly.[3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a set period. Monitor the reaction's progress by TLC.[2]
-
Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[8] This will quench the reaction and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[5]
-
Neutralization (if necessary): If the product remains in the acidic filtrate, carefully neutralize the solution with a cold sodium bicarbonate or sodium carbonate solution until the product precipitates.[3]
-
Purification: The crude product can be purified by recrystallization, typically from ethanol.[7]
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0°C to 10°C | To control the exothermic nature of the reaction and minimize side reactions like oxidation and over-nitration.[5][8] |
| Addition Rate of Nitrating Agent | Slow, dropwise | To allow for efficient heat dissipation and prevent a runaway reaction.[1][3] |
| Agitation | Vigorous and consistent | To ensure uniform temperature and reactant concentration throughout the mixture, preventing localized hot spots.[1] |
Visualizations
Experimental Workflow for Managing Exothermic Nitration
Caption: Workflow for the controlled exothermic synthesis of this compound.
Logical Relationships for Exotherm Management
Caption: Key factors for managing the exothermic reaction in nitration synthesis.
References
Validation & Comparative
A Comprehensive Guide to Confirming the Structure of Synthesized 3-Methyl-4-nitroaniline
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a detailed comparison of standard analytical techniques for the structural elucidation of 3-Methyl-4-nitroaniline, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] By presenting experimental data and detailed protocols, this guide aims to offer a robust framework for the structural confirmation of this and similar organic compounds.
Workflow for Structure Confirmation
A systematic approach is essential for the efficient and accurate determination of a newly synthesized compound's structure. The general workflow involves a series of spectroscopic analyses, with each technique providing unique and complementary information.
Caption: A generalized workflow for the synthesis and structural confirmation of an organic compound.
Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for this compound based on publicly available spectral data. These values serve as a benchmark for comparison with experimentally obtained data.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | Ar-H ortho to NO₂ |
| ~7.2 - 7.4 | dd | 1H | Ar-H meta to NO₂ and ortho to CH₃ |
| ~6.7 - 6.9 | d | 1H | Ar-H ortho to NH₂ |
| ~6.0 - 6.5 | br s | 2H | -NH₂ |
| ~2.4 - 2.6 | s | 3H | -CH₃ |
Note: Chemical shifts are typically referenced to a solvent peak (e.g., DMSO-d6 at 2.50 ppm). Coupling constants (J) for aromatic protons are expected to be in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-NH₂ |
| ~145 - 150 | C-NO₂ |
| ~130 - 135 | C-CH₃ |
| ~125 - 130 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~15 - 20 | -CH₃ |
Note: The specific chemical shifts can vary depending on the solvent used.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Strong, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3200 - 3300 | Medium, Broad | N-H stretch (H-bonded) |
| 2850 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |
| 1580 - 1620 | Strong | C=C stretch (aromatic) and N-H bend |
| 1500 - 1540 | Strong | N-O stretch (asymmetric) |
| 1330 - 1370 | Strong | N-O stretch (symmetric) |
| 800 - 850 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 122 | Moderate | [M - NO]⁺ |
| 106 | Moderate | [M - NO₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Sequence: Standard proton-decoupled pulse sequence
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2][3]
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a solvent or on a direct insertion probe) into the high-vacuum source of the mass spectrometer. The sample is then vaporized.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[4][5][6] This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Data Analysis and Structure Confirmation
The correlation of data from all spectroscopic techniques is crucial for unambiguous structure confirmation.
Caption: The process of interpreting and correlating data from various spectroscopic techniques.
By comparing the experimental data with the reference values and ensuring consistency across all analytical methods, researchers can confidently confirm the structure of their synthesized this compound. This systematic approach minimizes the risk of misidentification and provides a solid foundation for further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Analysis of 3-Methyl-4-nitroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral properties of 3-Methyl-4-nitroaniline and its positional isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including organic synthesis, materials science, and pharmaceutical development. This document presents a compilation of experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, offering a comprehensive reference for researchers.
Introduction to this compound Isomers
This compound is an aromatic amine with a methyl and a nitro group attached to the aniline (B41778) core. The relative positions of these substituents give rise to several structural isomers, each exhibiting unique physicochemical and spectral properties. The electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group, combined with their positions on the benzene (B151609) ring, significantly influence the spectroscopic behavior of each isomer. This guide will focus on the following key isomers for a comparative spectral analysis:
-
This compound
-
2-Methyl-4-nitroaniline
-
4-Methyl-2-nitroaniline
-
2-Methyl-5-nitroaniline
-
3-Methyl-2-nitroaniline
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its isomers. These values have been compiled from various spectroscopic databases and literature sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic environment of the chromophore.
| Compound | λmax (nm) | Solvent |
| This compound | ~380 | Ethanol |
| 2-Methyl-4-nitroaniline | ~385 | Ethanol |
| 4-Methyl-2-nitroaniline | ~285, ~410 | Not Specified[1] |
| 2-Methyl-5-nitroaniline | ~380 | Not Specified |
| 3-Methyl-2-nitroaniline | Not Available | Not Available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key vibrational bands for the methyl-nitroaniline isomers include N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and N-O stretching of the nitro group.
| Compound | N-H Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Alkyl) Stretch (cm⁻¹) |
| This compound | ~3480, ~3370 | ~1500 (asym), ~1320 (sym) | ~3100-3000 | ~2950-2850 |
| 2-Methyl-4-nitroaniline | ~3490, ~3380 | ~1510 (asym), ~1340 (sym) | ~3100-3000 | ~2950-2850 |
| 4-Methyl-2-nitroaniline | ~3480, ~3370 | ~1520 (asym), ~1350 (sym) | ~3100-3000 | ~2950-2850 |
| 2-Methyl-5-nitroaniline | ~3480, ~3370 | ~1530 (asym), ~1340 (sym) | ~3100-3000 | ~2950-2850 |
| 3-Methyl-2-nitroaniline | ~3470, ~3360 | ~1520 (asym), ~1350 (sym) | ~3100-3000 | ~2950-2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Aromatic Protons (ppm) | NH₂ Protons (ppm) | CH₃ Protons (ppm) |
| This compound | 7.85 (d), 6.85 (d), 6.65 (dd) | 6.3 (s) | 2.4 (s) |
| 2-Methyl-4-nitroaniline | 7.90 (d), 7.88 (dd), 6.67 (d) | 6.5 (s) | 2.14 (s) |
| 4-Methyl-2-nitroaniline | 8.05 (d), 6.85 (dd), 6.70 (d) | 6.2 (s) | 2.3 (s) |
| 2-Methyl-5-nitroaniline | 7.79 (d), 7.56 (dd), 7.25 (d) | 5.8 (s) | 2.16 (s) |
| 3-Methyl-2-nitroaniline | 7.07 (t), 6.93 (d), 6.88 (d) | 5.54 (s) | 2.07 (s) |
¹³C NMR Spectral Data (in DMSO-d₆) [2]
| Compound | C-NH₂ | C-NO₂ | C-CH₃ | Aromatic Carbons | CH₃ |
| This compound | 151.3 | 136.5 | 125.4 | 130.1, 124.2, 117.9 | 19.8 |
| 2-Methyl-4-nitroaniline | 153.2 | 138.1 | 119.5 | 126.5, 125.8, 112.9 | 16.9 |
| 4-Methyl-2-nitroaniline | 145.9 | 132.3 | 135.1 | 130.8, 118.9, 115.3 | 20.1 |
| 2-Methyl-5-nitroaniline | 149.3 | 147.9 | 119.0 | 133.1, 118.6, 108.2 | 18.8 |
| 3-Methyl-2-nitroaniline | 152.0 | 149.1 | 127.1 | 117.9, 114.0, 111.0 | 12.9 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the methyl-nitroaniline isomers, the molecular ion peak [M]⁺ is expected at m/z 152.
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 152 | 122, 106, 94, 77 |
| 2-Methyl-4-nitroaniline | 152 | 122, 106, 94, 77 |
| 4-Methyl-2-nitroaniline | 152 | 122, 106, 94, 77 |
| 2-Methyl-5-nitroaniline | 152 | 122, 106, 94, 77 |
| 3-Methyl-2-nitroaniline | 152 | 122, 106, 94, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the methyl-nitroaniline isomer in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an approximate concentration of 10⁻⁵ M.
-
Procedure:
-
Record a baseline spectrum using the solvent as a reference.
-
Fill a quartz cuvette with the sample solution.
-
Scan the sample from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Procedure:
-
Record a background spectrum of the empty sample holder.
-
Mount the KBr pellet in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Procedure:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation (for GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Procedure (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
Ionize the sample using a beam of electrons (typically at 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.
-
Detect the ions and generate the mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound isomers.
Caption: General workflow for the spectroscopic analysis of methyl-nitroaniline isomers.
Logical Relationships in Spectral Data
The differences in the spectral data among the isomers can be logically correlated to their molecular structures.
Caption: Relationship between molecular structure and observed spectral properties.
-
UV-Vis Spectra: The position of the nitro group relative to the amino group significantly affects the extent of intramolecular charge transfer, leading to variations in the λmax values.
-
IR Spectra: The positions of the N-H and NO₂ stretching bands can be influenced by intramolecular hydrogen bonding, which is possible in isomers where these groups are ortho to each other (e.g., 4-methyl-2-nitroaniline).
-
NMR Spectra: The chemical shifts of the aromatic protons are highly dependent on the electronic environment created by the methyl and nitro substituents. Protons ortho and para to the electron-withdrawing nitro group will be deshielded and appear at a higher chemical shift, while those ortho and para to the electron-donating amino and methyl groups will be shielded.
-
Mass Spectra: While the molecular ion peak will be the same for all isomers, the relative abundances of fragment ions may differ slightly due to the different stabilities of the intermediate radical cations formed upon ionization.
This guide provides a foundational comparison of the spectral properties of this compound and its isomers. For definitive structural elucidation, it is recommended to use a combination of these spectroscopic techniques and compare the obtained data with reference spectra.
References
A Comparative Guide to Analytical Standards of 3-Methyl-4-nitroaniline
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comparative analysis of commercially available analytical standards for 3-Methyl-4-nitroaniline (CAS No. 611-05-2), a key intermediate in the synthesis of various organic compounds. This document outlines the purity, analytical methodologies used for characterization, and provides detailed experimental protocols to assist in the selection of the most suitable standard for your research needs.
Comparison of this compound Analytical Standards
The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for a certified reference material (CRM) with metrological traceability versus a high-purity standard for routine analysis. The following table summarizes the specifications of this compound standards from various suppliers based on publicly available data and certificates of analysis.
| Supplier | Product Number | Stated Purity/Assay | Analytical Method |
| Thermo Scientific | L13112 | 99.2%[1] | NMR, TLC[1] |
| Chem-Impex | 02128 | ≥ 98% | GC[2] |
| TCI Chemicals | M1677 | >97.0% | GC |
| Apollo Scientific | OR8927 | Not specified | Not specified |
Note: Data is compiled from supplier websites and available certificates of analysis. For the most current and detailed specifications, it is recommended to request a lot-specific Certificate of Analysis from the supplier.
Experimental Protocols for Quality Assessment
The purity of this compound analytical standards is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Below are representative protocols for these analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the analysis of nitroaniline compounds and is suitable for determining the purity of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV-Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 270 nm[3] |
| Injection Volume | 10 µL |
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and record the chromatograms.
-
The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Method
This protocol is based on the US EPA Method 8131 for the analysis of aniline (B41778) and its derivatives and is suitable for the determination of this compound purity.[4]
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | A system equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium with a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as methanol (B129727) or acetone.
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for GC analysis (e.g., 100 µg/mL).
Procedure:
-
Inject the working standard solution into the GC system.
-
Record the chromatogram and determine the peak area of this compound.
-
Purity is calculated using the area percent method.
Visualization of Analytical Workflow and Standard Comparison
To aid in the understanding of the processes and decision-making involved in utilizing analytical standards, the following diagrams are provided.
References
A Comparative Guide to HPLC and TLC for Purity Assessment of 3-Methyl-4-nitroaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the safety and efficacy of the final product. 3-Methyl-4-nitroaniline, a key intermediate in various syntheses, is no exception. This guide provides a detailed comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for assessing the purity of this compound, supported by experimental protocols and performance data.
Introduction to the Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2] It utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).[1][3][4] Each component in the sample interacts slightly differently with the stationary phase, causing them to elute at different times, which are then detected to generate a chromatogram.[1] HPLC is recognized for its high resolution, accuracy, and efficiency.[2]
Thin-Layer Chromatography (TLC) is a simpler, more cost-effective, and versatile chromatographic technique suitable for rapid screening and qualitative analysis.[3][5] It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (mobile phase), which moves up the plate by capillary action. The components of the sample are separated based on their differential affinities for the stationary and mobile phases.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity assessment of this compound and the identification of related impurities.
Instrumentation:
-
An HPLC system equipped with a UV detector is employed.[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting point is a 50:50 (v/v) mixture. For compounds like anilines, adding 0.1% formic acid to both solvents can improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Detection: UV detection at 276 nm.[7]
-
Column Temperature: 30°C.
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol. Further dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
Analysis:
-
An aliquot of the sample solution is injected into the HPLC system, and the chromatogram is recorded. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.[3]
Thin-Layer Chromatography (TLC) Protocol
This protocol is suitable for rapid purity assessment and monitoring of this compound.
Materials:
-
TLC Plate: Silica gel 60 F254 plates are used as the stationary phase.[3]
-
Mobile Phase (Eluent): A mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation (aim for an Rf of ~0.2-0.3 for the product).[6] A common starting ratio is 70:30 (hexane:ethyl acetate).
-
Developing Chamber: A glass chamber with a lid.
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent like acetone (B3395972) or dichloromethane.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate, about 1 cm from the bottom.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. The solvent is allowed to ascend the plate by capillary action.[3]
-
Visualization: Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Allow the plate to dry. The separated spots can be visualized under a UV lamp (254 nm), as nitroanilines are UV-active.[5][8]
-
Analysis: The retention factor (Rf) value for each spot is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[5][9] The purity can be qualitatively assessed by the presence of a single spot or the appearance of impurity spots.
Performance Comparison: HPLC vs. TLC
The following table summarizes the performance characteristics of HPLC and TLC for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation in a packed column under high pressure.[1][4] | Separation on a planar surface by capillary action.[5] |
| Resolution & Efficiency | High resolution, capable of separating complex mixtures and isomers.[10] | Lower resolution, suitable for simpler mixtures.[5] |
| Analysis Type | Primarily quantitative and qualitative.[3] | Primarily qualitative, can be semi-quantitative with a densitometer.[3] |
| Sensitivity | High sensitivity, with low limits of detection (LOD) and quantitation (LOQ).[7] | Lower sensitivity compared to HPLC.[5][9] |
| Speed | Analysis times can range from a few minutes to over an hour per sample. | Rapid, with development times typically between 5-20 minutes.[8][9] |
| Cost | High initial instrument cost and ongoing expenses for solvents and columns.[2] | Low cost for plates, solvents, and equipment.[5] |
| Sample Throughput | Can be automated for high throughput analysis of many samples.[10] | Multiple samples can be run simultaneously on a single plate. |
| Ease of Use | Requires specialized training for operation and method development.[2] | Relatively simple to perform with minimal training.[5] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for purity assessment using HPLC and TLC.
References
- 1. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Principle of High-Performance Liquid Chromatography (HPLC) - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. quora.com [quora.com]
Comparative Guide to Analytical Methods for 3-Methyl-4-nitroaniline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methyl-4-nitroaniline, an important intermediate in the synthesis of dyes and pharmaceuticals, is critical for quality control and research applications.[1] This guide provides a comparative analysis of common analytical techniques applicable to the quantification of this compound, offering insights into their performance characteristics and detailed experimental protocols. While specific validated methods for this compound are not extensively published, this guide draws upon established methods for closely related nitroaniline isomers to provide a reliable framework for method selection and development.
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Performance Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound, based on data from analogous compounds like nitroaniline isomers.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | ≤ 0.2 µg/L[2] | ~2.0 x 10⁻⁹ M[2] | > 0.99[3] | 96 - 112%[3] | < 15%[3] |
| GC-MS | ~0.3 µg/L[3] | Not specified | > 0.99 | Not specified | < 15% |
| UV-Vis Spectrophotometry | 0.05 - 0.08 µg/mL[2] | Not specified | > 0.99 | Not specified | Not specified |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of nitroaromatic compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), in a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by further diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) is a common starting point for nitroanilines.[4] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Based on the UV spectrum of nitroanilines, a wavelength between 270 nm and 380 nm is typically appropriate.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation of identity.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like methanol or acetone.
-
Create calibration standards by diluting the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[2]
-
Derivatization may be employed to improve the volatility and thermal stability of the analyte, although it is not always necessary for nitroanilines.
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable.
-
Injector: Splitless injection is preferred for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
UV-Vis Spectrophotometry
Spectrophotometry provides a simpler and more accessible method for quantification, particularly for less complex sample matrices.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
A blank solution containing only the solvent should also be prepared.
Measurement Protocol:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-500 nm).
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each calibration standard and the unknown sample.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the general workflows for method validation and sample analysis.
References
A Comparative Guide to the Reactivity of 3-Methyl-4-nitroaniline and Other Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Methyl-4-nitroaniline against its parent nitroaniline isomers: 2-nitroaniline (B44862), 3-nitroaniline, and 4-nitroaniline (B120555). Understanding the nuanced differences in the reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes key physicochemical properties and reactivity data, outlines a detailed experimental protocol for assessing reactivity, and provides a visual representation of the electronic factors influencing their chemical behavior.
Data Presentation: Physicochemical Properties and Reactivity Comparison
The introduction of a methyl group to the 4-nitroaniline scaffold in the 3-position significantly influences the electronic and steric environment of this compound. These changes, in turn, affect its basicity and susceptibility to electrophilic aromatic substitution. The following table summarizes key data points for a comparative analysis.
| Property | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline | This compound |
| CAS Number | 88-74-4 | 99-09-2 | 100-01-6 | 611-05-2 |
| Molecular Weight ( g/mol ) | 138.12 | 138.12 | 138.12 | 152.15 |
| Melting Point (°C) | 71.5 | 114 | 146-149 | 136-141 |
| pKa of Conjugate Acid | -0.26 | 2.47 | 1.00 | ~1.12 (Predicted) |
| pKb | 14.26 | 11.53 | 13.00 | ~12.88 (Predicted) |
| Relative Basicity | Weakest | Strongest | Intermediate | Intermediate (Slightly more basic than 4-nitroaniline) |
| Reactivity in Electrophilic Aromatic Substitution | Least Reactive | Most Reactive (among isomers) | Intermediate Reactivity | More reactive than 4-nitroaniline |
Analysis of Reactivity
The reactivity of these aniline (B41778) derivatives is primarily governed by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2). In this compound, the additional electron-donating methyl group (-CH3) further modulates the reactivity.
Basicity: The basicity of anilines is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.
-
Nitroaniline Isomers: The nitro group is strongly electron-withdrawing, which reduces the basicity of all nitroaniline isomers compared to aniline. The position of the nitro group is critical. In 2-nitroaniline and 4-nitroaniline, the strong -M (mesomeric) effect of the nitro group delocalizes the nitrogen's lone pair, significantly reducing basicity. In 3-nitroaniline, the -M effect does not extend to the amino group, making it the most basic of the three isomers. The "ortho effect" in 2-nitroaniline, a combination of steric hindrance and potential intramolecular hydrogen bonding, makes it the least basic.
-
This compound: The presence of the electron-donating methyl group at the 3-position (meta to the amino group) in this compound increases the electron density on the aromatic ring through an inductive effect (+I). This partially counteracts the electron-withdrawing effects of the para-nitro group, making this compound slightly more basic than 4-nitroaniline.
Reactivity in Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho-, para-directing group, while the nitro group is a strong deactivating and meta-directing group.
-
Nitroaniline Isomers: Due to the strong deactivating effect of the nitro group, all nitroanilines are significantly less reactive towards electrophiles than aniline. The directing effect is generally controlled by the more powerful activating amino group.
-
This compound: The additional activating methyl group in this compound enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to 4-nitroaniline. The incoming electrophile is directed to the positions ortho and para to the strongly activating amino group.
Experimental Protocols
To quantitatively compare the reactivity of these nitroanilines, a competitive bromination experiment can be performed. This method allows for the determination of the relative rates of reaction by analyzing the product distribution.
Experimental Protocol: Competitive Bromination of Substituted Anilines
Objective: To determine the relative reactivity of this compound and other nitroaniline isomers towards electrophilic aromatic substitution.
Materials:
-
2-Nitroaniline
-
3-Nitroaniline
-
4-Nitroaniline
-
This compound
-
Internal standard (e.g., a non-reactive aromatic compound with a distinct retention time in GC or HPLC)
-
Bromine
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Standard Solution Preparation: Prepare standard solutions of known concentrations for each of the four aniline derivatives and the internal standard in a suitable solvent for calibration.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve equimolar amounts of the four aniline derivatives and the internal standard in glacial acetic acid.
-
Initiation of Reaction: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise. The amount of bromine should be substoichiometric to ensure that it is the limiting reagent and that the anilines compete for it.
-
Reaction Quenching: After a predetermined time, quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic products with dichloromethane.
-
Work-up: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the composition of the organic layer using GC-MS or HPLC. Identify and quantify the unreacted anilines and the brominated products by comparing their retention times and peak areas to the previously generated calibration curves.
-
Data Analysis: The relative reactivity can be determined by comparing the consumption of each aniline derivative relative to the others.
Mandatory Visualization
Caption: Factors influencing nitroaniline reactivity.
This guide provides a foundational understanding of the comparative reactivity of this compound and its parent nitroaniline isomers. For specific applications, it is recommended to perform detailed kinetic studies under the intended reaction conditions.
Assessing the Purity of 3-Methyl-4-nitroaniline by Melting Point: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, verifying the purity of reagents and synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. One of the most fundamental and accessible methods for assessing the purity of a crystalline solid like 3-Methyl-4-nitroaniline is the determination of its melting point. This guide provides a comparative framework and a detailed experimental protocol for this purpose.
The underlying principle is that impurities disrupt the crystalline lattice of a solid, which leads to a phenomenon known as melting point depression.[1][2][3] Consequently, an impure substance will typically exhibit a melting point that is lower and broader than that of the pure compound.[1]
Comparative Data of this compound and Potential Impurities
The purity of a this compound sample can be qualitatively assessed by comparing its experimentally determined melting point with the literature value for the pure compound. A significant deviation, specifically a lower and broader melting range, suggests the presence of impurities. The table below lists the literature melting points of pure this compound and some of its potential synthetic precursors or byproducts, which could act as impurities.
| Compound | Role | Melting Point (°C) |
| This compound | Target Compound | 136 - 141 |
| p-Toluidine | Potential Starting Material | 44 - 45 |
| 4-Methyl-3-nitroaniline | Potential Isomeric Impurity | 74 - 77 |
| 3-Methyl-4-nitrobenzoic acid | Potential Hydrolysis Byproduct | 216 - 218 |
| 3-Methyl-4-nitrobenzamide | Potential Starting Material | Not readily available |
Experimental Protocol for Melting Point Determination
This protocol outlines the steps for determining the melting point of a this compound sample using a standard capillary melting point apparatus.
Materials and Equipment:
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle or a spatula for pulverizing the sample
-
Reference standard of pure this compound (optional, for mixed melting point determination)
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound sample on a clean, dry surface.
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle or the flat side of a spatula. This ensures uniform packing and heat transfer.
-
-
Packing the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube.
-
Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample down.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Determination:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point (e.g., heat quickly to about 120°C).
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
-
Continue to observe and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.
-
-
Mixed Melting Point (Optional):
-
To confirm the identity of the substance, a mixed melting point determination can be performed.[2]
-
Mix the sample with an equal amount of a pure this compound standard.
-
Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the sample is likely identical to the standard.
-
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow and the fundamental relationship between purity and melting point.
References
cross-referencing experimental and theoretical spectral data of 3-Methyl-4-nitroaniline
A comprehensive analysis of the spectral properties of 3-Methyl-4-nitroaniline is crucial for researchers in various fields, including materials science and drug development. This guide provides a detailed comparison of experimental and theoretical spectral data for this compound, offering valuable insights for its characterization and application.
Spectroscopic Data Comparison
To facilitate a clear comparison, the experimental and theoretical spectral data for this compound are summarized in the tables below. This includes data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm, J in Hz)
| Proton | Experimental (DMSO-d₆) |
| H-2 | 7.15 (d, J = 2.4) |
| H-6 | 7.09 (d, J = 8.3) |
| H-5 | 6.80 (dd, J = 8.2, 2.4) |
| -NH₂ | 5.55 (s) |
| -CH₃ | 2.31 (s) |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Carbon | Experimental (DMSO) |
| C-4 | 149.26 |
| C-1 | 147.96 |
| C-3 | 133.07 |
| C-2 | 119.02 |
| C-6 | 118.58 |
| C-5 | 108.21 |
| -CH₃ | 18.78 |
Table 3: FT-IR Spectral Data (Wavenumber in cm⁻¹)
| Functional Group | Experimental (KBr Pellet/Nujol Mull) | Theoretical (DFT/B3LYP) |
| N-H stretch (asymmetric) | ~3475 | Not Available |
| N-H stretch (symmetric) | ~3350 | Not Available |
| C-H stretch (aromatic) | ~3000-3100 | Not Available |
| C-H stretch (aliphatic) | ~2850-2950 | Not Available |
| N-O stretch (asymmetric) | ~1500-1550 | Not Available |
| N-O stretch (symmetric) | ~1300-1350 | Not Available |
| C-N stretch | ~1200-1300 | Not Available |
| C=C stretch (aromatic) | ~1450-1600 | Not Available |
Note: Specific experimental peak lists and theoretical FT-IR data for this compound are not available in the public domain for a detailed tabular comparison. The experimental values are typical ranges for the respective functional groups.
Table 4: UV-Vis Spectral Data (λmax in nm)
| Solvent | Experimental | Theoretical (TD-DFT) |
| Various Solvents | Not Available | Not Available |
Experimental and Theoretical Workflow
The process of cross-referencing experimental and theoretical spectral data is a powerful approach for detailed molecular characterization. The general workflow involves acquiring experimental spectra and performing computational calculations to predict the same spectral properties. The comparison of these two datasets allows for a more robust interpretation of the molecular structure and properties.
Caption: Workflow for comparing experimental and theoretical spectral data.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are standard protocols for the key spectroscopic techniques mentioned.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared using a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is determined.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled pulse sequences are typically employed to obtain singlets for each unique carbon atom. The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
Logical Relationship of Spectroscopic Data and Molecular Structure
The different types of spectral data provide complementary information to elucidate the molecular structure of this compound.
Caption: Relationship between molecular structure and spectral data.
A Comparative Guide to Catalysts in the Synthesis of 3-Methyl-4-nitroaniline
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 3-Methyl-4-nitroaniline is a valuable building block in the synthesis of various pharmaceuticals and dyes. Its synthesis predominantly involves the regioselective nitration of m-toluidine (B57737), a process that requires careful control to achieve the desired isomer in high yield. This guide provides an objective comparison of different catalytic strategies for the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization.
Performance of Catalytic Systems
The synthesis of this compound is most effectively achieved through a two-step process: the protection of the amino group of m-toluidine by acetylation, followed by the nitration of the resulting N-acetyl-3-methylaniline (3-methylacetanilide), and subsequent hydrolysis of the acetyl group. This strategy is crucial to prevent oxidation of the amino group and to direct the nitration to the desired position (para to the amino group). The choice of nitrating agent and catalyst for the second step is critical for maximizing yield and selectivity.
This comparison focuses on two main approaches: the traditional mixed acid nitration and a more modern approach using solid acid catalysts.
| Catalyst System | Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield of this compound (%) | Selectivity (%) | Reference |
| Traditional Method | |||||||
| H₂SO₄/HNO₃ | N-acetyl-3-methylaniline | HNO₃ | Acetic Acid | Not Specified | 91 | >90 (isomer distribution) | [1][2] |
| Solid Acid Catalyst (Analogous Reaction) | |||||||
| Zeolite H-Beta | Toluene | Acetyl Nitrate | Not Specified | Not Specified | 65-70 (of nitrotoluene) | 46 (for para-isomer) |
Experimental Protocols
1. Traditional Mixed Acid Nitration of N-acetyl-3-methylaniline
This protocol is based on the high-yield synthesis of this compound from its N-acetylated precursor.
Step 1: Acetylation of m-toluidine
-
In a round-bottom flask, dissolve m-toluidine in glacial acetic acid.
-
Add acetic anhydride (B1165640) to the solution.
-
Reflux the mixture for an appropriate time to ensure complete acetylation. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-3-methylaniline.
-
Filter the solid, wash it with water, and dry.
Step 2: Nitration of N-acetyl-3-methylaniline
-
Suspend the dried N-acetyl-3-methylaniline in a mixture of acetic acid and sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining a low temperature (typically 0-5 °C).
-
After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-acetyl-3-methyl-4-nitroaniline.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of N-acetyl-3-methyl-4-nitroaniline
-
Reflux the nitrated intermediate with an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the solution and, if necessary, neutralize it to precipitate the final product, this compound.
-
Filter the product, wash with water, and dry. The crude product can be further purified by recrystallization.
Visualizing the Workflow
The general experimental workflow for the synthesis of this compound via the traditional method can be visualized as a three-step process.
Caption: Synthetic pathway for this compound.
Discussion
The traditional mixed acid nitration of N-acetyl-3-methylaniline provides a high yield (91%) of the desired this compound[1][2]. The acetylation of the amino group is a critical step that passivates the activating and easily oxidizable amino group and directs the nitration to the para position, thus ensuring high regioselectivity. While effective, this method involves the use of large quantities of corrosive acids, leading to significant waste generation and posing environmental and safety concerns.
Solid acid catalysts, such as zeolites, have been investigated as more environmentally benign alternatives for aromatic nitration. These catalysts can offer advantages such as reusability, reduced corrosion, and potentially enhanced selectivity due to shape-selective catalysis within their porous structures. However, as the provided data for a similar reaction (toluene nitration) suggests, the yields and selectivity might not yet match those of the well-established mixed acid method. Further research and optimization are required to develop solid acid catalyst systems that can compete with the traditional approach for the synthesis of this compound in terms of overall efficiency.
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of their synthesis, including scale, purity requirements, and environmental considerations. The traditional mixed acid method remains a robust and high-yielding option, while the development of solid acid catalysts presents a promising avenue for greener and more sustainable production in the future.
References
A Comparative Guide to the Synthesis of 3-Methyl-4-nitroaniline for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic pathways to 3-Methyl-4-nitroaniline, a key intermediate in the pharmaceutical and dye industries, is presented. This guide provides a comparative study of synthesis routes starting from m-toluidine (B57737) and p-toluidine (B81030), complete with detailed experimental protocols, quantitative performance data, and workflow visualizations to aid in methodological selection and process optimization.
Introduction
This compound is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and azo dyes. The strategic positioning of the methyl and nitro groups on the aniline (B41778) ring makes it a versatile precursor for further chemical modifications. The efficiency of its synthesis is paramount for cost-effective and sustainable manufacturing processes. This guide explores two principal synthetic routes, evaluating their respective yields, regioselectivity, and procedural complexities.
Comparative Analysis of Synthesis Routes
Two main strategies for the synthesis of this compound are the nitration of protected m-toluidine and the nitration of p-toluidine derivatives. The choice of the starting isomer of toluidine significantly influences the regiochemical outcome of the nitration step.
Route 1: Synthesis from m-Toluidine
This route is a three-step process involving the protection of the amino group of m-toluidine by acetylation, followed by regioselective nitration, and subsequent deprotection to yield the final product. The acetylation step is crucial to control the nitration, as the acetamido group is a moderately activating ortho-, para-director, which, in conjunction with the directing effect of the meta-positioned methyl group, favors the formation of the desired this compound.
Route 2: Synthesis from p-Toluidine
The synthesis starting from p-toluidine also involves a protection-nitration-deprotection sequence. However, the directing effects of the para-positioned methyl group and the protected amino group lead to a different isomeric product distribution. This route primarily yields 4-methyl-3-nitroaniline, a structural isomer of the target compound. While not a direct route to this compound, it is included here for a comprehensive comparative study of isomeric synthesis.
Quantitative Performance Comparison
The selection of a synthesis route is often a balance between yield, purity, and the complexity of the procedure. The following table summarizes the key quantitative data for the two synthesis pathways.
| Parameter | Route 1: From m-Toluidine | Route 2: From p-Toluidine |
| Starting Material | m-Toluidine | p-Toluidine |
| Key Intermediate | N-(3-methylphenyl)acetamide | N-(4-methylphenyl)acetamide |
| Primary Product | This compound | 4-Methyl-3-nitroaniline |
| Reported Yield of Nitration Step | 91%[1] | 77-81% (after hydrolysis)[2] |
| Overall Yield | High (estimated >80%) | Moderate to High |
| Regioselectivity | High for the desired product | High for the isomeric product |
| Key Advantages | High yield of the target molecule. | Utilizes a readily available starting material. |
| Key Disadvantages | Three-step process. | Yields a structural isomer, not the target molecule. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthesis route are provided below.
Route 1: Synthesis of this compound from m-Toluidine
Step 1: Acetylation of m-Toluidine to N-(3-methylphenyl)acetamide
-
In a round-bottom flask equipped with a reflux condenser, dissolve m-toluidine in glacial acetic acid.
-
Add acetic anhydride (B1165640) to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(3-methylphenyl)acetamide.
Step 2: Nitration of N-(3-methylphenyl)acetamide
-
To a cooled solution of N-(3-methylphenyl)acetamide in a mixture of concentrated sulfuric acid and acetic acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.[1]
-
Stir the reaction mixture at a low temperature for 1-2 hours.
-
Pour the mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until neutral, and dry. This yields N-(3-methyl-4-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(3-methyl-4-nitrophenyl)acetamide
-
Suspend the N-(3-methyl-4-nitrophenyl)acetamide in an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide (B78521) to precipitate the free amine.
-
Filter the yellow solid, wash with water, and recrystallize from ethanol (B145695) to obtain pure this compound.
Route 2: Synthesis of 4-Methyl-3-nitroaniline from p-Toluidine
Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide
-
Follow the same procedure as the acetylation of m-toluidine, starting with p-toluidine.
Step 2: Nitration of N-(4-methylphenyl)acetamide
-
Dissolve N-(4-methylphenyl)acetamide in concentrated sulfuric acid at a low temperature.
-
Slowly add a mixture of nitric acid and sulfuric acid, maintaining the temperature between 15 and 30 °C.[3]
-
After the addition, stir the reaction mixture for a short period.
-
Pour the reaction mass into cold water to precipitate the product.
-
Filter and wash the solid to obtain N-(4-methyl-3-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-methyl-3-nitrophenyl)acetamide
-
Treat the N-(4-methyl-3-nitrophenyl)acetamide with aqueous sodium hydroxide solution to hydrolyze the acetyl group.[2]
-
Heat the mixture until the hydrolysis is complete.
-
Cool the solution to precipitate the product.
-
Filter, wash with water, and recrystallize to obtain 4-methyl-3-nitroaniline.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical workflow and the chemical transformations involved in the described synthesis routes.
Caption: Comparative workflow of synthesis routes for this compound.
Caption: Generalized reaction pathways for the synthesis of this compound and its isomer.
Conclusion
The synthesis of this compound is most efficiently and selectively achieved through the acetylation of m-toluidine, followed by nitration and subsequent hydrolysis. This route provides a high yield of the desired product with good regiocontrol. In contrast, the pathway starting from p-toluidine predominantly yields the structural isomer, 4-methyl-3-nitroaniline. The choice of the starting material is therefore critical in determining the final product. The provided experimental protocols and comparative data serve as a valuable resource for researchers in optimizing the synthesis of this important chemical intermediate.
References
Distinguishing 3-Methyl-4-nitroaniline from Its Precursors: A Comparative Analysis for Researchers
In the synthesis of 3-Methyl-4-nitroaniline, a crucial intermediate in the pharmaceutical and dye industries, ensuring the purity of the final product is paramount. This guide provides a comprehensive comparison of this compound with its common starting materials, p-toluidine (B81030) and N-acetyl-4-methylaniline, utilizing key analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in accurately identifying and differentiating these compounds.
Spectroscopic and Chromatographic Data Comparison
A summary of the key distinguishing features of this compound and its starting materials is presented below. These values are indicative and may vary slightly based on the specific experimental conditions.
| Property | p-Toluidine | N-Acetyl-4-methylaniline | This compound |
| Appearance | White to yellowish crystals or liquid | Colorless needles | Yellow to orange crystalline solid |
| Melting Point (°C) | 43-45 | 149-151 | 132-134 |
| Molecular Weight ( g/mol ) | 107.15 | 149.19 | 152.15 |
| Key ¹H NMR Signals (δ, ppm in CDCl₃) | ~2.2 (s, 3H, -CH₃), ~3.6 (br s, 2H, -NH₂), ~6.6 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H) | ~2.1 (s, 3H, -COCH₃), ~2.3 (s, 3H, Ar-CH₃), ~7.0-7.4 (m, 4H, Ar-H), ~7.5 (br s, 1H, -NH) | ~2.6 (s, 3H, -CH₃), ~4.2 (br s, 2H, -NH₂), ~6.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~8.0 (s, 1H, Ar-H) |
| Key IR Absorptions (cm⁻¹) | 3450-3300 (N-H stretch), 1620 (N-H bend), 1510 (C=C stretch) | 3300-3250 (N-H stretch), 1660 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) | 3480-3350 (N-H stretch), 1580 & 1340 (NO₂ stretch, asymm. & symm.), 1630 (N-H bend) |
| TLC Rf Value (Ethyl Acetate (B1210297)/Hexane 1:3) | High | Intermediate | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Thin-Layer Chromatography (TLC)
Objective: To separate this compound from p-toluidine and N-acetyl-4-methylaniline based on polarity.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: Ethyl Acetate/Hexane (1:3 v/v)
-
Sample solutions (1 mg/mL in ethyl acetate) of each compound
-
UV lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Using a capillary tube, spot the sample solutions onto the baseline of the TLC plate, ensuring the spots are small and do not touch.
-
Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The compounds will appear as dark spots.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Expected Results: Due to the high polarity of the nitro group, this compound will have the lowest Rf value. p-Toluidine, being the least polar, will have the highest Rf value, and N-acetyl-4-methylaniline will have an intermediate Rf value.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound and its starting materials based on their retention times and mass spectra.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
Procedure:
-
Prepare 1 mg/mL solutions of each compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Inject the samples into the GC-MS system.
-
Acquire the data and analyze the resulting chromatograms and mass spectra.
Expected Results: The compounds will elute at different retention times, typically in order of increasing boiling point and polarity. The mass spectrum of each compound will show a unique fragmentation pattern, allowing for unambiguous identification. The molecular ion peak (M⁺) for each compound will be a key identifier.
Logical Workflow for Compound Differentiation
The following diagram illustrates a systematic approach to distinguishing between this compound and its starting materials.
Safety Operating Guide
Proper Disposal of 3-Methyl-4-nitroaniline: A Guide for Laboratory Professionals
The proper disposal of 3-Methyl-4-nitroaniline is critical for ensuring laboratory safety and environmental protection. This substance is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste from the point of generation to its final treatment at an approved facility.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use) and wear a protective suit that covers the body.[2][5] Contaminated clothing should be removed immediately and laundered before reuse.[1]
-
Respiratory Protection: Use in a well-ventilated area.[1] If dust formation is likely or ventilation is inadequate, a full-face particle respirator is appropriate.[2][5]
Always wash hands thoroughly with soap and water after handling the chemical.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]
Hazard Identification and Classification
Properly identifying the hazards associated with this compound is the first step in safe management and disposal. This information is crucial for labeling and communicating risks to waste handlers.
| Identifier | Value |
| CAS Number | 611-05-2[1] |
| UN Number | 1661[5] |
| Proper Shipping Name | NITROTOLUIDINES (MONO) or NITROANILINES[1][5] |
| Transport Hazard Class | 6.1 (Toxic)[5] |
| GHS Hazard Statements | H301: Toxic if swallowed[1][6] H311: Toxic in contact with skin[1][2][5] H331: Toxic if inhaled[1][2][5] H373: May cause damage to organs through prolonged or repeated exposure[1][2][5] H411/H412: Toxic or harmful to aquatic life with long lasting effects[1] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][6][7] |
Waste Collection and Storage Protocol
Proper containment and labeling are essential to prevent accidental exposure and ensure compliant disposal.
1. Container Selection:
-
Use a dedicated, chemically compatible container with a secure, tightly closing lid.[1][2][3]
-
The container must be in good condition, free from leaks or damage.[3]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
Include the full chemical name: "this compound."[3]
-
Indicate the primary hazards, such as "Toxic" and "Environmental Hazard."[3]
3. Segregation and Storage:
-
Store waste containers in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container securely sealed and stored away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and foodstuff containers.[1][3][8]
-
Store in a locked-up area or one that is only accessible to authorized personnel.[1][6]
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Minor Spills:
-
Ensure proper PPE is worn before approaching the spill.[1]
-
Clean up spills immediately, avoiding contact with skin and eyes.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Collect the spilled material using an inert absorbent like sand, earth, or vermiculite.[1][3]
-
Place the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1][3]
Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind.[1]
-
Alert your institution's emergency services or Environmental Health and Safety (EHS) department.[1][3]
-
Prevent the spillage from entering drains or waterways.[1]
-
Once the spill is contained, collect the material into labeled drums for disposal.[1]
-
Decontaminate the area and all protective equipment after cleanup is complete.[1]
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[3]
Step 1: Contact a Licensed Waste Disposal Contractor
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][5] All disposal must be conducted in accordance with federal, state, and local regulations.[1][3]
Step 2: Waste Treatment
-
The primary recommended disposal method is incineration.[5] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Step 3: Empty Container Disposal
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[3]
-
Decontamination Protocol (Triple Rinsing):
-
Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or methanol).[3]
-
Collect all the rinsate from this process. The rinsate is considered hazardous waste and must be placed in a labeled container for proper disposal.[3]
-
After triple rinsing, the container may be disposed of as non-hazardous waste. It is best practice to deface the label before disposal.[3]
-
Step 4: Documentation
-
Maintain accurate records detailing the amount of waste generated and the dates of disposal.[3]
Disposal Workflow for this compound
The following diagram outlines the logical steps for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Methyl-4-nitroaniline
This guide provides immediate, essential safety and logistical information for handling 3-Methyl-4-nitroaniline, tailored for researchers, scientists, and drug development professionals. It outlines procedural, step-by-step guidance on personal protective equipment, handling, emergency protocols, and disposal.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | PPE Specification | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][2][3] | AS/NZS 1337.1, EN166, or national equivalent.[1] |
| Skin | Chemical-resistant gloves (inspect before use).[3] Protective clothing to prevent skin exposure, such as a lab coat or overalls.[1][2] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[2] A type P2 (EN 143) or N95 (US) filter is suitable for dust.[1][4] | EN 149, EN 143, or NIOSH/MSHA approved.[2] |
Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and exposure.
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area or under a chemical fume hood.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Handle the product in a closed system or provide appropriate exhaust ventilation.[2]
Storage:
-
Store in a cool, dry, well-ventilated area in the original container.[1]
-
Keep containers tightly closed.[1]
-
Store locked up and away from incompatible materials and foodstuff containers.[1]
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure or spills.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15-20 minutes, keeping eyelids open.[1][6] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash affected skin with plenty of soap and water.[1][6] Seek immediate medical attention if irritation develops.[2][6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][5] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][3] Seek immediate medical attention.[1][2] |
Spill Cleanup:
-
Evacuate the area and move upwind.[1]
-
Remove all ignition sources.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
For dry spills, use dry clean-up procedures and avoid generating dust.[1] Sweep up the material and place it in a suitable, labeled container for disposal.[2][3]
-
For liquid spills, contain the spill with sand, earth, or vermiculite.[1]
-
Prevent the spillage from entering drains or waterways.[1]
-
After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of the chemical and any contaminated materials at an authorized hazardous or special waste collection point.[1]
-
Recycle wherever possible or consult the manufacturer for recycling options.[1]
-
Do not let the product enter drains.
-
Dispose of containers as unused product.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. N-Methyl-4-nitroaniline 97 100-15-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
